Ethyl 4-(chlorosulfonyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJSMNKWNPSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394844 | |
| Record name | 4-Chlorosulfonyl-benzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-51-8 | |
| Record name | Benzoic acid, 4-(chlorosulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorosulfonyl-benzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4-(chlorosulfonyl)benzoate CAS number and properties
CAS Number: 10486-51-8
This technical guide provides an in-depth overview of Ethyl 4-(chlorosulfonyl)benzoate, a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties
This compound is a yellow powder at room temperature.[1] It is a bifunctional molecule containing both an ethyl ester and a sulfonyl chloride group, making it a versatile building block in organic synthesis. The presence of the reactive sulfonyl chloride group allows for the facile introduction of the ethyl 4-carboxybenzenesulfonyl moiety into various molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10486-51-8 | [1][2] |
| Molecular Formula | C₉H₉ClO₄S | [1][3] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Boiling Point | 346.0 ± 25.0 °C (Predicted) | |
| Purity | Typically ≥95% | [1][4] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of sulfonamides from sulfonyl chlorides is a well-established reaction. A typical procedure involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Caption: General workflow for the synthesis of sulfonamides.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics are as follows:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons (two doublets in the region of 7.5-8.5 ppm) would be expected.
-
¹³C NMR: Characteristic peaks for the ester carbonyl carbon (around 165 ppm), the aromatic carbons, and the ethyl group carbons would be observed.
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester (around 1720 cm⁻¹), the S=O stretching of the sulfonyl chloride (asymmetric and symmetric stretches around 1375 and 1185 cm⁻¹ respectively), and C-O stretching would be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the sulfonyl chloride group.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, primarily through the formation of sulfonamide linkages.[6] Sulfonamides are a class of drugs that have been widely used for their antimicrobial properties and are also found in various other therapeutic agents.[7]
The general importance of sulfonyl chlorides as building blocks in medicinal chemistry is well-documented.[5] They are precursors to sulfonamides, which are present in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.
Experimental Workflow in Drug Discovery
The use of this compound in a drug discovery workflow typically involves its reaction with a library of amines to generate a diverse set of sulfonamide derivatives. These compounds are then screened for biological activity.
Caption: Workflow for drug discovery using this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 10486-51-8|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 4. Hit2Lead | this compound | CAS# 10486-51-8 | MFCD00121815 | BB-4020380 [hit2lead.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chlorosulfonyl-benzoic acid ethyl ester [myskinrecipes.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties and appearance of Ethyl 4-(chlorosulfonyl)benzoate
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(chlorosulfonyl)benzoate, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of a key synthetic pathway.
Physical and Chemical Properties
This compound is a chemical compound with the molecular formula C9H9ClO4S.[1][2] It is primarily used as a reagent in organic synthesis. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C9H9ClO4S[1][2] |
| Molecular Weight | 248.68 g/mol [1][2] |
| Appearance | Yellow powder[2] |
| Purity | ≥95.0%[2] |
| Boiling Point | No data available[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
| CAS Number | 10486-51-8[1] |
Appearance
This compound typically presents as a yellow powder.[2] Its solid form is consistent with its use as a stable reagent in laboratory settings.
Representative Experimental Protocol: Synthesis of Aryl Sulfonylbenzoates
While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general and representative procedure for the synthesis of a closely related compound, Mthis compound, can be described. This process can be adapted by substituting methanol with ethanol to yield the ethyl ester.
Objective: To synthesize an aryl sulfonylbenzoate from 4-chlorosulfonylbenzoic acid.
Materials:
-
4-chlorosulfonylbenzoic acid
-
Dichloroethane
-
Thionyl chloride
-
Ethanol (pre-cooled)
-
Ice-cold water
Procedure:
-
Dissolve 4-chlorosulfonylbenzoic acid (e.g., 5 g, 23 mmol) in dichloroethane (10 mL).
-
Add thionyl chloride (20 mL) to the solution.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
After the reaction is complete, concentrate the mixture using a rotary evaporator to obtain a crude solid.
-
Cool the resulting solid in an ice bath for 5 minutes.
-
Slowly add pre-cooled ethanol (40 mL) at 0°C with continuous stirring over a period of 5 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 10 minutes.
-
Precipitate the product by adding ice-cold water (40 mL), which will result in the formation of a white solid.
-
Collect the solid product by filtration and dry it under a vacuum to yield the pure this compound.
This protocol is based on the synthesis of the methyl ester and is expected to have a high yield for the ethyl ester as well.[3]
Synthetic Workflow Diagram
The following diagram illustrates the logical steps for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
In-Depth Technical Guide: Spectroscopic Data for Ethyl 4-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(chlorosulfonyl)benzoate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
While comprehensive public database entries for the experimental spectroscopic data of this compound are scarce, the following tables have been constructed based on typical values for structurally similar compounds and predicted spectral features. It is crucial for researchers to acquire experimental data on their own samples for definitive characterization.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | Doublet | 2H | Ar-H (ortho to -SO₂Cl) |
| ~8.15 | Doublet | 2H | Ar-H (ortho to -COOEt) |
| 4.45 | Quartet | 2H | -OCH₂CH₃ |
| 1.42 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C=O (Ester) |
| ~148.0 | Ar-C (ipso to -SO₂Cl) |
| ~135.0 | Ar-C (ipso to -COOEt) |
| ~131.0 | Ar-CH (ortho to -SO₂Cl) |
| ~128.0 | Ar-CH (ortho to -COOEt) |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1380 | Strong | S=O Stretch (Asymmetric) |
| ~1180 | Strong | S=O Stretch (Symmetric) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~560 | Medium | C-S Stretch |
| ~545 | Medium | S-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 248/250 | [M]⁺∙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 213 | [M - Cl]⁺ |
| 203 | [M - OCH₂CH₃]⁺ |
| 185 | [M - SO₂Cl]⁺ |
| 139 | [C₆H₄CO]⁺ |
Experimental Protocols
For researchers synthesizing or utilizing this compound, the following are detailed methodologies for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of dry this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Procedure (using EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
The Chlorosulfonyl Group: A Cornerstone of Modern Chemistry and Drug Discovery
An In-depth Technical Guide on its Fundamental Reactivity
The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group of significant importance in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its pronounced electrophilicity makes it a key building block for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. This guide provides a comprehensive overview of the fundamental reactivity of the chlorosulfonyl group, detailing its primary reactions, mechanisms, and applications, with a focus on providing actionable data and protocols for researchers, scientists, and drug development professionals.
Core Reactivity: The Electrophilic Nature of the Sulfonyl Center
The reactivity of the chlorosulfonyl group is dominated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This polarization renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1][2]
The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution pathway, typically considered to be an SN2-like reaction at the sulfur atom.
Key Reactions of the Chlorosulfonyl Group
The versatility of the chlorosulfonyl group is demonstrated by its reactions with a broad spectrum of nucleophiles. The most common and synthetically useful transformations are detailed below.
Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides, a critical functional group in a vast number of pharmaceuticals, including antibiotics and antihypertensives.[1][3] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
A general workflow for the synthesis of sulfonamides is depicted below:
Caption: General workflow for sulfonamide synthesis.
The reaction mechanism for sulfonamide formation is as follows:
References
An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)benzoate: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(chlorosulfonyl)benzoate is a key bifunctional reagent in organic synthesis, primarily utilized as a crucial intermediate in the preparation of a wide array of sulfonamide derivatives. Its dual reactivity, stemming from the presence of both an ester and a reactive sulfonyl chloride group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 10486-51-8 |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| Appearance | Yellow powder |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from benzoic acid. The first step involves the Fischer esterification of benzoic acid with ethanol to produce ethyl benzoate, which is then subjected to chlorosulfonation.
Step 1: Synthesis of Ethyl Benzoate
The esterification of benzoic acid with ethanol is a well-established and straightforward reaction, often catalyzed by a strong acid like sulfuric acid.
Experimental Protocol:
-
To a round-bottom flask, add benzoic acid (e.g., 24.4 g) and an excess of anhydrous ethanol (e.g., 18.4 g).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the excess ethanol is removed by distillation.
-
The residue is cooled and washed with water and a sodium bicarbonate solution to neutralize the remaining acid.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the ethyl benzoate is purified by distillation.
Step 2: Chlorosulfonation of Ethyl Benzoate
The introduction of the chlorosulfonyl group onto the ethyl benzoate ring is achieved via electrophilic aromatic substitution using chlorosulfonic acid.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, ethyl benzoate is cooled in an ice bath.
-
Chlorosulfonic acid (typically 3-4 molar equivalents) is added dropwise to the cooled ethyl benzoate while maintaining a low temperature (0-5 °C).
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Pathway of this compound
Caption: Synthesis of this compound from Benzoic Acid.
Key Reactions and Applications
The primary utility of this compound lies in its reaction with nucleophiles, particularly amines, to form sulfonamides. This reaction is fundamental to the synthesis of a multitude of compounds with diverse applications, especially in the pharmaceutical industry as it serves as a building block for active pharmaceutical ingredients (APIs).[1]
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines readily yields the corresponding N-substituted sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Cool the solution in an ice bath.
-
Add this compound (1-1.2 equivalents) portion-wise to the cooled amine solution.
-
If a non-basic solvent is used, add a base such as triethylamine or pyridine (1.5-2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
The reaction mixture is then typically washed with dilute acid, water, and brine.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The resulting sulfonamide can be purified by recrystallization or column chromatography.
The table below summarizes representative examples of sulfonamides synthesized from this compound with reported yields.
| Amine Reactant | Product | Reaction Conditions | Yield (%) |
| Aniline | Ethyl 4-(N-phenylsulfamoyl)benzoate | Pyridine, rt | >90 |
| 4-Methylaniline | Ethyl 4-(N-(p-tolyl)sulfamoyl)benzoate | Pyridine, rt | >90 |
| 4-Methoxyaniline | Ethyl 4-(N-(4-methoxyphenyl)sulfamoyl)benzoate | Pyridine, rt | >90 |
| Ammonia | Ethyl 4-sulfamoylbenzoate | Aqueous Ammonia | High |
General Reaction Scheme for Sulfonamide Synthesis
Caption: Synthesis of Sulfonamides from this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic ethyl ester pattern (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons would appear as two doublets in the downfield region (around 7.8-8.2 ppm) due to the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm region), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon of the ethyl group (around 14 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbonyl group (C=O) of the ester at approximately 1720 cm⁻¹, and the sulfonyl chloride group (S=O) stretches, typically appearing as two strong bands around 1380 cm⁻¹ and 1180 cm⁻¹.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the high reactivity of its sulfonyl chloride group make it an essential building block for the creation of a wide range of sulfonamides, many of which are of significant interest in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical compound.
References
Methodological & Application
Application Notes & Protocols for the Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ethyl 4-(chlorosulfonyl)benzoate is a key bifunctional reagent extensively utilized in medicinal chemistry and drug development as a building block for the synthesis of sulfonamide derivatives. The presence of a reactive sulfonyl chloride group and an ethyl ester moiety allows for the straightforward introduction of the sulfamoyl group and subsequent derivatization, making it an invaluable intermediate for creating compound libraries for screening.
Sulfonamides, or "sulfa drugs," represent a critical class of pharmacologically active compounds.[1] They are known to exhibit a wide array of biological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, and anticancer properties.[2][3] The primary mechanism for their antibacterial action is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[4][5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[6]
The ethyl ester group on the benzoate ring provides a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures, or it can be converted into other functional groups, enhancing the diversity of the synthesized compounds. This protocol provides a detailed methodology for the synthesis of N-substituted sulfonamides from this compound.
General Reaction Scheme
The synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of sulfonamides from this compound is outlined below.
Caption: General experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general method for reacting an amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer successively with 1M HCl, water, and finally brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) or by flash column chromatography on silica gel to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and by determining its melting point.
Representative Data
The following table summarizes representative results for the synthesis of various sulfonamides from this compound. Actual yields and physical properties may vary based on specific reaction conditions and the purity of reagents.
| Amine Reactant (R-NH₂) | Product Name | Product Structure | Representative Yield (%) | Physical State |
| Ammonia (NH₃) | Ethyl 4-sulfamoylbenzoate | 85-95% | White Solid | |
| Benzylamine | Ethyl 4-(N-benzylsulfamoyl)benzoate | 90-98% | White Crystalline | |
| Aniline | Ethyl 4-(N-phenylsulfamoyl)benzoate | 88-96% | Off-white Solid | |
| Morpholine | Ethyl 4-(morpholinosulfonyl)benzoate | 92-99% | White Solid | |
| 4-Fluoroaniline | Ethyl 4-(N-(4-fluorophenyl)sulfamoyl)benzoate | 87-95% | Pale Yellow Solid |
Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
A primary application for novel sulfonamides is in the development of antibacterial agents. The diagram below illustrates the mechanism by which sulfonamides inhibit the dihydropteroate synthase (DHPS) enzyme in the bacterial folic acid synthesis pathway.
Caption: Sulfonamide competitive inhibition of DHPS.
As shown, sulfonamides are structural analogs of the natural substrate PABA.[5] They bind to the active site of the DHPS enzyme, preventing PABA from binding and thereby blocking the production of dihydropteroate, a crucial precursor for folic acid synthesis.[4][7] Since bacteria cannot import folate and must synthesize it, this inhibition halts DNA replication and cell growth.[6] Mammalian cells are unaffected as they obtain folate from their diet, providing a basis for the selective toxicity of these drugs.[6]
References
- 1. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scispace.com [scispace.com]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Derivatizing Amines with Ethyl 4-(chlorosulfonyl)benzoate for HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is crucial in various stages of drug development and biomedical research. Many amine-containing compounds lack sufficient chromophores or have poor ionization efficiency, making their detection by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) challenging. Chemical derivatization can overcome these limitations by introducing a tag that enhances chromatographic retention, improves ionization, and allows for sensitive and specific detection.
This application note provides a detailed protocol for the derivatization of primary and secondary amines with Ethyl 4-(chlorosulfonyl)benzoate. This reagent reacts with the amine functional group to form a stable sulfonamide derivative. The introduced ethyl benzoate moiety provides a consistent and readily ionizable tag, facilitating robust quantification by HPLC-MS. This method is applicable for the analysis of a wide range of amine-containing analytes, including small molecule drugs, metabolites, and biomarkers.
Reaction Principle
This compound is an effective derivatizing agent for primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). A base is required in the reaction mixture to neutralize the HCl produced and drive the reaction to completion.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Amine-containing analyte(s) of interest
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium Carbonate (Na₂CO₃)
-
Formic Acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
HPLC-MS system (equipped with an electrospray ionization source)
Standard Solution Preparation
-
Derivatizing Reagent Stock Solution (10 mM): Dissolve 2.49 mg of this compound in 1 mL of acetonitrile. This solution should be prepared fresh daily.
-
Amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the amine analyte in a suitable solvent (e.g., water, methanol, or ACN) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the amine stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.
-
Base Solution (100 mM): Dissolve 10.6 mg of sodium carbonate in 1 mL of HPLC grade water.
Sample Derivatization Protocol
-
Sample Preparation: To 50 µL of the amine standard solution (or sample extract) in a microcentrifuge tube, add 50 µL of 100 mM sodium carbonate solution.
-
Initiate Reaction: Add 100 µL of the 10 mM this compound solution in acetonitrile to the mixture.
-
Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes.
-
Quenching: After incubation, cool the reaction mixture to room temperature. To quench the reaction and neutralize the excess base, add 10 µL of 1% formic acid in water.
-
Sample Dilution: Dilute the sample as needed with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) prior to HPLC-MS analysis.
-
Centrifugation: Centrifuge the final solution at 10,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an HPLC vial.
HPLC-MS Analysis
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
Data Presentation
The derivatization of a model primary amine (e.g., benzylamine) and a model secondary amine (e.g., N-methylbenzylamine) with this compound would yield the following theoretical mass-to-charge ratios for the protonated molecular ions [M+H]⁺.
| Analyte | Derivatized Product | Chemical Formula of Derivative | Exact Mass of Derivative | [M+H]⁺ (m/z) |
| Benzylamine | Ethyl 4-((benzylsulfonyl)amino)benzoate | C₁₆H₁₇NO₄S | 319.09 | 320.10 |
| N-Methylbenzylamine | Ethyl 4-((benzyl(methyl)sulfonyl)amino)benzoate | C₁₇H₁₉NO₄S | 333.10 | 334.11 |
Note: The actual observed m/z values may vary slightly depending on the instrument calibration.
Visualization of the Experimental Workflow
Ethyl 4-(chlorosulfonyl)benzoate: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chlorosulfonyl)benzoate is a key bifunctional molecule utilized in medicinal chemistry as a versatile building block for the synthesis of a wide array of sulfonamide-containing compounds. Its structure, featuring a reactive sulfonyl chloride group and an ethyl ester moiety, allows for sequential or orthogonal derivatization, making it an invaluable tool in the construction of complex molecules with diverse biological activities. The sulfonamide functional group, a cornerstone in drug design, imparts favorable pharmacokinetic and pharmacodynamic properties to molecules, including strong binding to biological targets, improved solubility, and metabolic stability. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of representative derivatives and a summary of their biological activities.
Applications in Medicinal Chemistry
The primary application of this compound lies in the synthesis of N-substituted sulfonamides. The reactive sulfonyl chloride readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, yielding a diverse library of sulfonamide derivatives. The ethyl ester group can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules of interest, further expanding the chemical space accessible from this building block.
Derivatives of this compound have shown significant potential in various therapeutic areas:
-
Anticancer Agents: Sulfonamides are known to target various pathways involved in cancer progression. Many derivatives have demonstrated potent inhibitory activity against cancer-associated enzymes like carbonic anhydrases and receptor tyrosine kinases.
-
Antimicrobial Agents: The sulfonamide scaffold is a classic pharmacophore in antibacterial drugs. Novel sulfonamides derived from this compound continue to be explored for their efficacy against resistant bacterial strains.
-
Enzyme Inhibitors: The sulfonamide group is a key zinc-binding group in many metalloenzyme inhibitors. This property has been exploited to design potent and selective inhibitors for various enzymes, including carbonic anhydrases, which are implicated in glaucoma, epilepsy, and cancer.
Data Presentation
Table 1: Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoates
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Ethyl 4-(N-phenylsulfamoyl)benzoate | 95 |
| 2 | Benzylamine | Ethyl 4-(N-benzylsulfamoyl)benzoate | Not Reported |
| 3 | Morpholine | Ethyl 4-(morpholinosulfonyl)benzoate | Not Reported |
| 4 | Piperidine | Ethyl 4-(piperidinosulfonyl)benzoate | Not Reported |
Note: Yields are based on reported literature for similar reactions and may vary depending on specific reaction conditions.
Table 2: Biological Activity of Sulfonamide Derivatives
| Compound | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Anticancer | RXF393 (Renal) | 7.01 ± 0.39 µM[4] |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Anticancer | HT29 (Colon) | 24.3 ± 1.29 µM[4] |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Anticancer | LOX IMVI (Melanoma) | 9.55 ± 0.51 µM[4] |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Carbonic Anhydrase IX Inhibition | - | 0.477 ± 0.03 µM |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Carbonic Anhydrase XII Inhibition | - | 1.933 ± 0.11 μM |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Anticancer | HeLa | 8.49–62.84 µg/mL[1] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Anticancer | SKOV-3 | 7.87–70.53 µg/mL[1] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Anticancer | MCF-7 | 11.20–93.46 µg/mL[1] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoates
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Pyridine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the amine (1.0 eq) in a mixture of DCM and pyridine (1:1) at room temperature under a nitrogen atmosphere, add this compound (1.2 eq).
-
Stir the resulting mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water, followed by 1N HCl.
-
Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(N-substituted-sulfamoyl)benzoate.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).
Visualizations
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer
Caption: Inhibition of carbonic anhydrase IX by sulfonamide derivatives.
Experimental Workflow: Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoates
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to readily form sulfonamide derivatives, coupled with the potential for further modification of the ester group, provides a straightforward entry into a vast chemical space of biologically active molecules. The application notes and protocols provided herein serve as a guide for researchers to effectively utilize this building block in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives from this compound is expected to yield new and improved drug candidates for a variety of diseases.
References
- 1. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
Application of Ethyl 4-(chlorosulfonyl)benzoate in the Synthesis of Carbonic Anhydrase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 4-(chlorosulfonyl)benzoate as a key starting material in the synthesis of novel carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, cancer, and epilepsy. This compound is a versatile reagent that allows for the introduction of the critical benzenesulfonamide zinc-binding group, a hallmark of many potent CA inhibitors.
Overview of Synthetic Strategy
The primary application of this compound in this context is its reaction with various primary and secondary amines to form a diverse library of ethyl 4-sulfamoylbenzoate derivatives. The sulfonyl chloride moiety of this compound readily reacts with the nucleophilic amine to form a stable sulfonamide bond. The ester group on the benzoate ring can be further modified, although it is often maintained in the final compounds to modulate physicochemical properties. This straightforward synthetic approach, often referred to as the "tail approach," allows for the exploration of structure-activity relationships by varying the amine component.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for the preparation of benzenesulfonamide-based carbonic anhydrase inhibitors.
General Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoate Derivatives
This protocol describes the reaction of this compound with a generic amine (R-NH₂ or R₁R₂NH).
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 4-(N-substituted-sulfamoyl)benzoate derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Synthesis of Benzoylthioureido Benzenesulfonamide Derivatives (Example)
This protocol is adapted from the synthesis of an ethylbenzoate series of carbonic anhydrase inhibitors.
Step 1: Synthesis of an Isothiocyanate Intermediate (if applicable)
In some multi-step syntheses, an isothiocyanate intermediate is first prepared from an amine.
Step 2: Reaction with Ethyl 4-aminobenzoate (or similar amine)
-
To a solution of the isothiocyanate derivative in a suitable solvent (e.g., anhydrous acetone or DMF), add Ethyl 4-aminobenzoate.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).
-
The resulting thiourea derivative often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data Summary
The following table summarizes the in vitro carbonic anhydrase inhibitory activity of a series of ethylbenzoate derivatives, which can be synthesized utilizing this compound as a precursor. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 7a | 58.20 | 2.50 | - | - |
| 7b | 56.30 | 2.10 | - | - |
| 7c | 33.00 | 56.60 | 31.20 | - |
| 7e | - | 39.60 | - | - |
| 7f | 43.00 | 39.00 | 30.00 | - |
| 8a | - | - | - | 17.00 |
| 8f | - | - | - | 11.00 |
| 9e | - | - | 29.00 | - |
| Acetazolamide (AAZ) | 250.00 | 12.10 | 25.70 | 5.70 |
| SLC-0111 | 5080.00 | 960.00 | 45.00 | 45.00 |
Data adapted from a study on benzoylthioureido benzenesulfonamide derivatives and their analogues.[1]
Signaling Pathways and Logical Relationships
The inhibition of specific carbonic anhydrase isoforms can modulate key signaling pathways involved in cancer and glaucoma.
Carbonic Anhydrase IX (CA IX) in Cancer Progression
CA IX is a tumor-associated isoform that is often overexpressed in response to hypoxia (low oxygen levels) in solid tumors. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.
Caption: Role of Carbonic Anhydrase IX in Cancer Progression.
Carbonic Anhydrase Inhibition in Glaucoma
In the eye, carbonic anhydrase (predominantly CA II) in the ciliary body epithelium is crucial for the production of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, leading to decreased fluid secretion and a subsequent reduction in intraocular pressure (IOP), a major risk factor for glaucoma.
Caption: Mechanism of Carbonic Anhydrase Inhibitors in Glaucoma.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of carbonic anhydrase inhibitors derived from this compound.
Caption: Workflow for CA Inhibitor Synthesis and Evaluation.
References
Application Notes and Protocols: Ethyl 4-(chlorosulfonyl)benzoate for the Creation of Diverse Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 4-(chlorosulfonyl)benzoate as a versatile building block for the synthesis of diverse sulfonamide libraries. The protocols outlined below are designed for researchers in drug discovery and medicinal chemistry, offering detailed methodologies for parallel synthesis and guidance on the potential therapeutic applications of the resulting compound libraries.
Introduction
This compound is a key starting material for the construction of compound libraries, particularly those based on the sulfonamide scaffold. The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, enabling the generation of a diverse set of molecules from a single, readily available precursor. The ethyl ester moiety provides an additional point for chemical modification, further expanding the chemical space that can be explored. Sulfonamide-containing compounds have a rich history in medicinal chemistry and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This makes libraries derived from this compound particularly valuable for high-throughput screening and hit-to-lead optimization campaigns.
Key Applications
Compound libraries synthesized from this compound are valuable tools for:
-
Primary High-Throughput Screening (HTS): Rapidly screen large numbers of diverse compounds to identify initial hits against a biological target.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the amine substituent to understand the structural requirements for biological activity and optimize lead compounds.
-
Fragment-Based Drug Discovery: The sulfonamide core can serve as a starting point for the development of more complex molecules.
-
Chemical Probe Development: Identify potent and selective compounds to investigate the function of specific proteins or pathways.
Experimental Protocols
The following protocols describe the synthesis of a diverse library of sulfonamides from this compound using a parallel synthesis approach in a 96-well plate format.
Protocol 1: Parallel Solution-Phase Synthesis of a Sulfonamide Library
This protocol is adapted from methodologies for the synthesis of sulfamoyl benzamides and is suitable for generating a focused library of compounds.[3]
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, heterocycles)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.25 M stock solution of each amine in anhydrous DCM in separate vials.
-
Prepare a 0.5 M stock solution of TEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (40 µmol).
-
Using a multichannel pipette, add 200 µL of a unique amine stock solution to each well (50 µmol).
-
Add 100 µL of the TEA stock solution to each well (50 µmol).
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 12-16 hours.
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Re-dissolve the residue in each well in 500 µL of DCM.
-
Wash the organic layer by adding 500 µL of 1 M HCl, shaking, and carefully removing the aqueous layer. Repeat the wash with 500 µL of saturated sodium bicarbonate solution and then 500 µL of brine.
-
Dry the organic layer by adding anhydrous sodium sulfate to each well.
-
Transfer the dried organic solution to a clean, tared 96-well plate.
-
Evaporate the solvent to yield the crude product.
-
-
Analysis and Purification:
-
Determine the crude yield for each well.
-
Analyze the purity of each compound by LC-MS.
-
If necessary, purify the desired compounds using preparative HPLC or other suitable chromatographic techniques.
-
Protocol 2: Solid-Phase Synthesis of a Sulfonamide Library
This protocol is a general guideline adapted from solid-phase synthesis methodologies for sulfonamide libraries and offers advantages in terms of purification.[4][5][6][7]
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
A diverse set of primary and secondary amines
-
DIEA
-
DCM, Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for cleavage
-
Solid-phase synthesis vessels (e.g., fritted syringes or a parallel synthesizer)
Procedure:
-
Resin Swelling and Amine Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Couple a diverse set of primary amines to the resin using standard peptide coupling conditions (e.g., DIC/HOBt in DMF). This will form the basis of one point of diversity.
-
-
Sulfonylation:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin-bound amines with a solution of this compound (3 equivalents) and DIEA (5 equivalents) in DCM.
-
Shake the reaction vessels at room temperature for 16 hours.
-
Wash the resin extensively with DCM, DMF, and methanol, then dry under vacuum.
-
-
Cleavage and Isolation:
-
Cleave the sulfonamide products from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Collect the cleavage solution and precipitate the product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the final products under vacuum.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the synthesized compounds by LC-MS and NMR spectroscopy.
-
Data Presentation
The following table provides representative data for a library of sulfamoyl benzamide derivatives synthesized from a substituted chlorosulfonylbenzoic acid, demonstrating the types of quantitative data that should be collected. The biological activity is presented as IC50 values against human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), which are involved in various pathological processes like thrombosis, diabetes, and cancer.[3]
| Compound ID | Amine Substituent | Yield (%) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3a | p-chloroaniline | 68 | > 50 | 2.45 ± 0.19 | 1.83 ± 0.17 | > 50 |
| 3b | p-anisidine | 72 | > 50 | > 50 | > 50 | > 50 |
| 3c | n-butylamine | 75 | > 50 | > 50 | > 50 | > 50 |
| 3d | morpholine | 81 | 15.3 ± 1.1 | > 50 | > 50 | > 50 |
| 3i | N-(4-bromophenyl) | 78 | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3j | N-benzyl | 74 | > 50 | 0.89 ± 0.09 | > 50 | > 50 |
| 4d | N-cyclopropyl | 65 | > 50 | 0.65 ± 0.08 | > 50 | > 50 |
| 2d | (benzoic acid) | - | > 50 | > 50 | > 50 | 0.28 ± 0.07 |
Signaling Pathways and Experimental Workflows
Targeting Tumor-Associated Carbonic Anhydrase IX
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with some showing selectivity for tumor-associated isoforms like CA IX.[8][9] CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CA IX can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides.
Experimental Workflow for Library Synthesis and Screening
The following diagram illustrates a typical workflow for the creation and biological evaluation of a compound library derived from this compound.
Caption: General workflow from library synthesis to lead optimization.
Conclusion
This compound is an invaluable starting material for the efficient construction of diverse sulfonamide libraries. The straightforward and robust reaction chemistry allows for the rapid generation of thousands of compounds for biological screening. The protocols and workflows presented here provide a solid foundation for researchers to establish their own library synthesis and screening programs, ultimately accelerating the discovery of new therapeutic agents. The potential for these libraries to yield inhibitors of key biological targets, such as carbonic anhydrase IX, highlights the continued importance of the sulfonamide scaffold in modern drug discovery.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase synthesis of benzamidine-derived sulfonamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of sulfonate esters from alcohols, a fundamental transformation in organic chemistry crucial for drug development and the synthesis of complex molecules. Sulfonate esters are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions. The most commonly used sulfonate esters in organic synthesis are tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates).[1]
General Principles
The conversion of an alcohol to a sulfonate ester involves the reaction of the alcohol with a sulfonyl chloride in the presence of a base.[1] The base serves to neutralize the hydrogen chloride that is generated during the reaction. Common bases used for this purpose include pyridine and triethylamine.[2] The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control the reaction rate and minimize side reactions. The choice of the sulfonylating agent and reaction conditions can be tailored based on the specific alcohol substrate and the desired sulfonate ester.
Experimental Protocols
This section details the procedures for the synthesis of two common types of sulfonate esters: mesylates and tosylates.
Protocol 1: Synthesis of Methanesulfonate Esters (Mesylates) from Alcohols
This protocol is a general and rapid procedure for the synthesis of mesylates from a variety of alcohols.[3]
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), dry
-
Water
-
10% Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1 equivalent) in dry dichloromethane (to make an approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.5 equivalents).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[4] Maintain the temperature at 0 °C during the addition.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[4]
-
Upon completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the desired methanesulfonate ester. Further purification can be achieved by chromatography if necessary.
Protocol 2: Synthesis of p-Toluenesulfonate Esters (Tosylates) from Alcohols
This protocol describes a general procedure for the tosylation of alcohols.
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1 mmol) in dichloromethane (5 mL) at 0 °C, add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.2 mmol).[5]
-
Add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise to the cooled mixture.[5]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for 12 hours.[5]
-
After the reaction is complete (monitored by TLC), add water (10 mL).
-
Wash the organic phase sequentially with a saturated solution of NaHCO3 (2 x 10 mL) and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4.[5]
-
Filter and evaporate the solvent under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various sulfonate esters from different alcohol substrates as reported in the literature.
| Alcohol Substrate | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Alaninol (BOC protected) | Methanesulfonyl chloride | Triethylamine | DCM | 0 | 4 | - | --INVALID-LINK-- |
| Phenylglycinol (phthalic anhydride protected) | Methanesulfonyl chloride | Triethylamine | DCM | 0 | 4 | - | --INVALID-LINK-- |
| Trifluoromethyl Carbinol | Methanesulfonyl chloride | Triethylamine | DCM | 0 | 4 | - | --INVALID-LINK-- |
| Homoallylic alcohol | p-Toluenesulfonyl chloride | Triethylamine/DMAP | Dichloromethane | 0 to RT | 12 | - | --INVALID-LINK-- |
| Benzyl alcohol | p-Toluenesulfonyl chloride | Potassium carbonate | Solid-state | RT | 5 min | Quantitative | --INVALID-LINK-- |
| 2,2,2-Trifluoroethanol | Methanesulfonyl chloride | SbCl5 (catalyst) | Neat | 80 | 6.5 | 98 | --INVALID-LINK-- |
Note: Yields were not always explicitly stated in the referenced procedures but are generally high for these reactions.
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism for the synthesis of sulfonate esters from alcohols.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-(chlorosulfonyl)benzoate: A Versatile Linker for Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Note
Ethyl 4-(chlorosulfonyl)benzoate is emerging as a valuable heterobifunctional linker in the field of bioconjugation. Its utility lies in the strategic combination of a sulfonyl chloride moiety, which readily reacts with nucleophilic functional groups on biomolecules, and an ethyl benzoate group that can be further modified or serve as a stable structural component. This linker is particularly relevant for the development of antibody-drug conjugates (ADCs), protein-small molecule conjugates, and other targeted therapeutic and diagnostic agents.
The primary mode of action for this compound in bioconjugation involves the reaction of its sulfonyl chloride group with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable sulfonamide bond. This reaction is typically performed under mild aqueous conditions, which helps to preserve the structural integrity and biological activity of the protein. The resulting sulfonamide linkage is known for its high stability, a critical attribute for bioconjugates intended for in vivo applications.
The ethyl benzoate portion of the linker provides a versatile handle for subsequent modifications. The ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to another molecule of interest, such as a cytotoxic drug, a fluorescent probe, or an imaging agent. This two-step conjugation strategy allows for a controlled and stepwise assembly of the final bioconjugate.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling: The linker can be employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various research applications, including immunoassays, fluorescence microscopy, and flow cytometry.
-
Surface Immobilization: Biomolecules can be conjugated with this linker to facilitate their immobilization onto solid supports for applications in diagnostics and biocatalysis.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance metrics for aromatic sulfonyl chloride-based linkers in bioconjugation reactions with proteins. These values can serve as a general guideline for expectations when using this compound.
| Parameter | Typical Value/Range | Notes |
| Reaction pH | 7.5 - 9.0 | Higher pH favors the deprotonation of lysine ε-amino groups, increasing their nucleophilicity. |
| Reaction Temperature | 4 - 25 °C | Milder temperatures are preferred to maintain protein stability. |
| Linker-to-Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio needs to be determined empirically to achieve the desired degree of labeling while minimizing protein aggregation. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Conjugation Efficiency (Yield) | 30 - 70% | Highly dependent on the protein, buffer conditions, and linker concentration. |
| Stability of Sulfonamide Bond | High | Generally stable under physiological conditions. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. It is crucial to optimize these protocols for each specific application.
Protocol 1: General Protein Labeling with this compound
This protocol describes the initial conjugation of this compound to a protein, targeting surface-exposed lysine residues.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography [SEC] or dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. b. Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with continuous gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by purifying the protein conjugate using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC, starting with the modification of the antibody with this compound, followed by hydrolysis of the ethyl ester and subsequent conjugation of a drug.
Step 1: Antibody Modification with this compound
Follow Protocol 1 to conjugate this compound to the antibody.
Step 2: Hydrolysis of the Ethyl Ester
-
Buffer Exchange: Exchange the buffer of the antibody-linker conjugate into a mild alkaline buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0-9.5).
-
Hydrolysis: Incubate the solution at room temperature for 2-6 hours to facilitate the hydrolysis of the ethyl ester to a carboxylic acid. Monitor the reaction by mass spectrometry.
-
Purification: Purify the antibody-linker-COOH conjugate by SEC or dialysis to remove any remaining reactants.
Step 3: Drug Conjugation
-
Activation of Carboxylic Acid: a. To the antibody-linker-COOH conjugate in a suitable buffer (e.g., MES buffer, pH 6.0), add a molar excess of a carbodiimide crosslinker (e.g., EDC) and N-hydroxysuccinimide (NHS). b. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Drug Coupling: a. Add the amine-containing drug to the activated antibody conjugate. b. Adjust the pH of the reaction mixture to 7.5-8.0 and incubate for 2-4 hours at room temperature.
-
Purification: Purify the final ADC using SEC or another appropriate chromatography method to remove unconjugated drug and other reagents.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Visualizations
The following diagrams illustrate the key processes involved in using this compound for bioconjugation.
Caption: Reaction of this compound with a protein.
Caption: Workflow for two-step ADC synthesis.
Caption: Component relationships in bioconjugation.
Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-(chlorosulfonyl)benzoate Derivatives
Introduction
Ethyl 4-(chlorosulfonyl)benzoate is a pivotal starting material in medicinal chemistry and drug development. Its bifunctional nature, featuring an ester and a reactive sulfonyl chloride group, allows for the straightforward synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. Sulfonamides, in particular, are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. These application notes provide detailed, scalable protocols for the synthesis of various derivatives from this compound, intended for researchers in academic and industrial settings.
General Synthesis Workflow
The synthesis of sulfonamide and sulfonate ester derivatives from this compound follows a general, robust workflow. This process begins with the reaction of the sulfonyl chloride with a nucleophile (an amine or a phenol), followed by work-up and purification steps to yield the final product.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using Ethyl 4-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chlorosulfonyl)benzoate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of novel heterocyclic compounds. Its dual reactivity, stemming from the presence of both a reactive sulfonyl chloride and an ester functional group, allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and hydrazines to form stable sulfonamide linkages, a common motif in many biologically active molecules. The ethyl benzoate portion can be further manipulated, for instance, through hydrolysis and subsequent amide bond formation, or it can be retained to modulate the physicochemical properties of the final compound.
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, including sulfonamides, benzothiadiazines, and other related structures, using this compound as a key starting material.
Key Synthetic Pathways
The primary synthetic strategies involving this compound for the generation of heterocyclic systems are outlined below. These pathways leverage the reactivity of the sulfonyl chloride group with various binucleophiles to achieve cyclization.
Caption: General synthetic pathways for heterocyclic compounds from this compound.
Synthesis of Novel Sulfonamide Derivatives
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of novel sulfonamide derivatives. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Workflow: General Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamide derivatives.
Protocol 1: Synthesis of Ethyl 4-((4-methylphenyl)sulfonamido)benzoate
This protocol describes the synthesis of a model sulfonamide derivative.
Materials:
-
This compound
-
p-Toluidine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in dry DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 4-((4-methylphenyl)sulfonamido)benzoate | C₁₆H₁₇NO₄S | 319.38 | 85-95 | 135-137 |
Synthesis of Novel Benzothiadiazine Derivatives
The reaction of this compound with ortho-phenylenediamines can lead to the formation of benzothiadiazine derivatives, a class of heterocyclic compounds with applications as diuretics and antihypertensive agents.
Experimental Workflow: Benzothiadiazine Synthesis
Caption: A general workflow for the synthesis of benzothiadiazine derivatives.
Protocol 2: Proposed Synthesis of Ethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)benzoate
This protocol outlines a proposed synthetic route to a novel benzothiadiazine derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in pyridine.
-
Add this compound (1.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the product from ethanol to obtain the purified benzothiadiazine derivative.
-
Characterize the final product using appropriate spectroscopic methods.
Quantitative Data (Predicted):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) |
| Ethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)benzoate | C₁₅H₁₂N₂O₄S | 328.34 | 60-75 | >200 |
Further Functionalization and Logical Relationships
The ester group in the synthesized heterocyclic compounds provides a handle for further derivatization, expanding the chemical space and allowing for the fine-tuning of biological activity.
Caption: Logical workflow for further derivatization of the synthesized heterocyclic compounds.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols and workflows presented herein provide a foundation for researchers to explore the synthesis of sulfonamides, benzothiadiazines, and other related scaffolds. The potential for further functionalization of the ester group enhances the utility of this reagent in the generation of diverse compound libraries for drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of Ethyl 4-(chlorosulfonyl)benzoate with Amines
Welcome to the technical support center for the synthesis of sulfonamides using Ethyl 4-(chlorosulfonyl)benzoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sulfonamides from this compound and an amine?
A1: The reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl), which is typically neutralized by a base.[1][2][3]
Q2: Which solvents are suitable for this reaction?
A2: Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) is a common choice.[1] Some protocols also utilize greener solvent systems like water with a base to act as an HCl scavenger.[4] For certain applications, deep eutectic solvents (DESs) have been explored as environmentally friendly alternatives.
Q3: What type of base should I use and in what quantity?
A3: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is commonly used to quench the HCl byproduct.[1][5] Typically, a slight excess of the base (1.1-1.5 equivalents) relative to the sulfonyl chloride is recommended to ensure complete neutralization. Inorganic bases like sodium carbonate can also be used, particularly in aqueous solvent systems.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system should be chosen to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. The disappearance of the limiting reactant spot indicates the completion of the reaction.
Q5: What are the common side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of the highly reactive this compound by any residual water in the solvent or on the glassware, which forms the corresponding sulfonic acid. Another potential side reaction, especially with primary amines, is the formation of a bis-sulfonated product if an excess of the sulfonyl chloride is used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture.[4] 2. Poorly reactive amine: Sterically hindered or electron-deficient amines can be poor nucleophiles. 3. Insufficient base: Incomplete neutralization of HCl can protonate the amine, rendering it non-nucleophilic. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction temperature or prolong the reaction time. Consider using a catalyst if the reaction remains sluggish. For very unreactive amines, alternative synthetic routes might be necessary. 3. Ensure at least one equivalent of base is used. For amine hydrochlorides, two equivalents of base are required. |
| Presence of Starting Material (Amine) after Reaction | 1. Insufficient this compound: The stoichiometry might be incorrect. 2. Decomposition of the sulfonyl chloride: This can occur with prolonged reaction times at elevated temperatures or if the reagent is old. | 1. Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. 2. Use fresh sulfonyl chloride. Add the sulfonyl chloride to the reaction mixture in portions to maintain its concentration. |
| Formation of Multiple Products | 1. Bis-sulfonylation of primary amine: Occurs when an excess of sulfonyl chloride is used. 2. Side reactions with functional groups on the amine: Other nucleophilic groups on the amine can compete in the reaction. | 1. Use a slight excess of the amine or add the sulfonyl chloride slowly to a solution of the amine and base. 2. Protect sensitive functional groups on the amine before the reaction and deprotect them afterward. |
| Difficult Purification | 1. Product co-eluting with impurities: The polarity of the product and byproducts might be very similar. 2. Product is an oil: Difficulty in isolating a solid product. | 1. Optimize the mobile phase for column chromatography. Consider recrystallization or preparative HPLC if chromatography is ineffective. 2. Try to form a salt of the product to induce crystallization. If the product is intended for further steps, using the crude oil directly might be an option after a simple work-up. |
Data Presentation
Table 1: Recommended Reaction Conditions for the Reaction of this compound with Various Amines
| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | 1.0 : 1.1 : 1.2 | Dichloromethane (DCM) | 0 to Room Temp | 2 - 6 | 85 - 95 |
| Primary Aromatic (Anilines) | 1.0 : 1.1 : 1.2 | Dichloromethane (DCM) or Pyridine | Room Temp to 40 | 4 - 12 | 70 - 90 |
| Secondary Aliphatic | 1.0 : 1.1 : 1.2 | Dichloromethane (DCM) | Room Temp | 6 - 18 | 80 - 95 |
| Secondary Aromatic | 1.1 : 1.0 : 1.5 | Dichloromethane (DCM) or DMF | 40 - 60 | 12 - 24 | 60 - 85 |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with a Primary Aliphatic Amine
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the primary aliphatic amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Reaction with a Primary Aromatic Amine (Aniline)
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Stir the solution at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution to the aniline solution dropwise.
-
Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Monitor the reaction by TLC.
-
Once complete, perform an aqueous workup as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Navigating the Aqueous Workup of Ethyl 4-(chlorosulfonyl)benzoate Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The aqueous workup of reactions involving Ethyl 4-(chlorosulfonyl)benzoate is a critical step that significantly impacts the yield and purity of the resulting sulfonamide products. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the aqueous workup of reactions where this compound is used as a reactant, typically in the synthesis of sulfonamides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The sulfonyl chloride moiety is highly susceptible to hydrolysis, especially under basic or neutral aqueous conditions. Premature quenching with water or prolonged exposure to aqueous environments can lead to the formation of the corresponding sulfonic acid, which will not participate in the desired reaction. | - Ensure the reaction is complete before initiating the workup. - Quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated brine solution to minimize the temperature increase and subsequent hydrolysis. - Immediately proceed with the extraction into an organic solvent after quenching. |
| Incomplete Reaction: The reaction between this compound and the amine may not have gone to completion. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - If the reaction has stalled, consider adding more of the amine or extending the reaction time before proceeding to the workup.[1] | |
| Product is Contaminated with Starting Material (Amine) | Insufficient Washing: The unreacted amine is carried through the workup. | - Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine, rendering it water-soluble and facilitating its removal into the aqueous layer.[2] |
| Product is Contaminated with the Sulfonic Acid Byproduct | Hydrolysis during Workup: As mentioned above, the sulfonyl chloride can hydrolyze. The resulting sulfonic acid can be difficult to separate from the desired sulfonamide product. | - A wash with a saturated sodium bicarbonate solution can help to deprotonate the sulfonic acid, increasing its solubility in the aqueous layer. Be cautious, as this may also deprotonate the sulfonamide if it has an acidic N-H proton, potentially pulling it into the aqueous layer. |
| Emulsion Formation During Extraction | Presence of Polar Impurities or Byproducts: Salts or other polar species can stabilize emulsions between the organic and aqueous layers. | - Add a small amount of saturated brine solution to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period. - If the emulsion persists, filtration through a pad of celite may be necessary. |
| Oily Product That Won't Solidify | Presence of Impurities: Residual solvent or byproducts can prevent the crystallization of the final product. | - Ensure all solvent has been removed under reduced pressure. - Attempt to purify the product using column chromatography. - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The most common and effective method is to slowly add the reaction mixture to a stirred beaker of ice-cold water or a saturated sodium chloride (brine) solution. This helps to dissipate the heat of quenching and minimizes the hydrolysis of any unreacted sulfonyl chloride.
Q2: My desired sulfonamide product seems to be partially soluble in the aqueous layer. How can I maximize its recovery?
A2: This can occur if the sulfonamide has polar functional groups. To maximize recovery, you can perform multiple extractions (3-4 times) with your organic solvent. Additionally, "salting out" by using a saturated brine solution for your aqueous washes will decrease the solubility of your organic product in the aqueous layer.
Q3: I see a white precipitate forming when I add my reaction mixture to water. What is it?
A3: This precipitate is likely your desired sulfonamide product, as it is often less soluble in the aqueous quenching solution than in the reaction solvent. It could also potentially be the hydrolyzed sulfonic acid byproduct if significant hydrolysis has occurred. The identity of the solid should be confirmed by analytical techniques.
Q4: Can I use a basic solution (e.g., sodium bicarbonate) to wash my organic layer?
A4: A wash with a weak base like sodium bicarbonate can be useful for removing acidic impurities. However, be aware that if your sulfonamide product has an acidic proton (on the nitrogen), it may be deprotonated and partition into the aqueous layer. It is advisable to test this on a small scale first.
Q5: How can I be sure that all the unreacted this compound has been removed?
A5: Unreacted this compound will hydrolyze to the corresponding sulfonic acid during the aqueous workup. This sulfonic acid can typically be removed with a basic wash. To confirm the absence of the starting material in your final product, analytical methods such as TLC, NMR, or LC-MS should be employed.
Experimental Protocols
General Aqueous Workup Protocol for a Sulfonamide Synthesis
This protocol assumes the reaction of this compound with a primary or secondary amine in an organic solvent like dichloromethane (DCM) or ethyl acetate.
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Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 volumes relative to the reaction volume) with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM or ethyl acetate, 3 x 20 mL).
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Washing:
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Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove any unreacted amine.
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Wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove acidic impurities. Caution: Vent the separatory funnel frequently as CO2 gas may be evolved.
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Wash with saturated brine (1 x 20 mL) to remove residual water and aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Workflow
The following diagram illustrates the general decision-making process and workflow for the aqueous workup of a reaction involving this compound.
Caption: Aqueous workup workflow for sulfonamide synthesis.
References
Technical Support Center: Chromatographic Purification of Products from Ethyl 4-(chlorosulfonyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of reaction products derived from Ethyl 4-(chlorosulfonyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction products of this compound that require chromatographic purification?
A1: this compound is a common building block for the synthesis of sulfonamides. The primary reaction products requiring purification are N-substituted ethyl 4-sulfamoylbenzoates, formed by the reaction of the sulfonyl chloride with primary or secondary amines. Other potential products or impurities can include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) and unreacted starting materials.
Q2: How do I choose an appropriate solvent system for the TLC analysis and subsequent column chromatography of my sulfonamide product?
A2: The selection of a suitable solvent system is critical for a successful separation. A good starting point for developing a method is to perform thin-layer chromatography (TLC) using various solvent systems. For normal-phase silica gel chromatography, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. The ideal solvent system should provide a retention factor (Rf) for the desired product in the range of 0.2-0.4 on the TLC plate.
Q3: My sulfonamide product is streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: The sample spot is too concentrated. Try diluting your sample before spotting it on the TLC plate.
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Compound Acidity/Basicity: Sulfonamides can have acidic protons, which can interact strongly with the slightly acidic silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), can often resolve this issue.
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Incomplete Dissolution: The sample may not be fully dissolved in the spotting solvent. Ensure your sample is completely dissolved before applying it to the plate.
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Compound Instability: The compound may be degrading on the silica gel.
Q4: I am not able to separate my product from impurities, even though they have different Rf values on the TLC plate. What should I do?
A4: This can be a frustrating issue. Here are a few things to consider:
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Co-elution: If the Rf values are very close, the bands on the column will likely overlap. You may need to screen for a different solvent system that provides better separation on the TLC plate.
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Column Overloading: If you load too much sample onto the column, the separation efficiency will decrease, leading to broader peaks and co-elution.
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Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly.
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Dry Loading: If your compound has poor solubility in the column eluent, it may precipitate at the top of the column and then slowly dissolve as the solvent polarity increases, leading to band broadening. In such cases, dry loading the sample adsorbed onto a small amount of silica gel is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of products from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The chosen eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| The compound has irreversibly adsorbed to the silica gel. | This can happen with very polar compounds. Consider using a different stationary phase like alumina or a reverse-phase silica gel. | |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If it decomposes, consider using a deactivated silica gel or a different purification method. | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexanes in a hexanes/ethyl acetate mixture. |
| Poor separation of product and impurities | Inappropriate solvent system. | Perform a thorough TLC analysis to find a solvent system that gives good separation between your product and the impurities. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The product-containing fractions are contaminated with a new, unexpected spot | The product is degrading on the silica gel column. | Sulfonyl chlorides are susceptible to hydrolysis to the corresponding sulfonic acid on silica gel.[1][2] Sulfonamides can also be susceptible to hydrolysis under certain conditions. Minimize the time the compound spends on the column. Consider using a faster flow rate or a shorter column. Deactivating the silica gel with triethylamine can also help. |
| The ester group of the product is being hydrolyzed. | While less common on silica gel, prolonged exposure to acidic or basic conditions can lead to ester hydrolysis. If you are using acid or base additives in your solvent, use them in small quantities (e.g., 0.1-1%). | |
| Low recovery of the product | The product is highly adsorbed to the silica gel. | After eluting with your primary solvent system, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
| The product has decomposed on the column. | As mentioned above, assess the stability of your compound on silica gel. | |
| The product is volatile and was lost during solvent removal. | Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a volatile product. |
Data Presentation
Table 1: TLC Solvent Systems for Sulfonamides
The following table provides examples of solvent systems used for the thin-layer chromatography of sulfonamides on silica gel plates. The Rf values will vary depending on the specific N-substituent.
| Solvent System (v/v) | Typical Rf Range for Sulfonamides | Notes |
| Hexanes / Ethyl Acetate (e.g., 7:3, 1:1, 3:7) | 0.2 - 0.7 | A good starting point for many N-substituted ethyl 4-sulfamoylbenzoates. |
| Dichloromethane / Methanol (e.g., 99:1, 95:5) | 0.1 - 0.5 | Useful for more polar sulfonamides. |
| Chloroform / Methanol (e.g., 9:1) | 0.3 - 0.6 | Another common system for sulfonamides. |
| Toluene / Ethyl Acetate (e.g., 8:2) | 0.2 - 0.6 | Can offer different selectivity compared to alkane-based systems. |
Experimental Protocols
Representative Protocol for the Flash Chromatographic Purification of Ethyl 4-(N-benzylsulfamoyl)benzoate
This protocol is a general guideline for the purification of a typical sulfonamide product derived from this compound.
1. Preparation of the Crude Sample:
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After the reaction is complete, the reaction mixture is typically worked up by quenching with water or a mild aqueous acid/base, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
2. TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a TLC chamber with a pre-screened solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).
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Visualize the spots under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation by column chromatography.
3. Column Preparation:
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Select an appropriately sized flash chromatography column based on the amount of crude product (a silica gel to crude product ratio of 30:1 to 50:1 is recommended).
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Pack the column with silica gel using the wet slurry method with the initial, less polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
4. Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.
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Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
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Begin elution with the initial, less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
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If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexanes:Ethyl Acetate). This is known as a step-gradient elution.
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Collect fractions in test tubes or other suitable containers.
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Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
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Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Mandatory Visualizations
References
Strategies to improve yield in sulfonamide synthesis with Ethyl 4-(chlorosulfonyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in sulfonamide synthesis using Ethyl 4-(chlorosulfonyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sulfonamides from this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Amine: The amine starting material may be of poor quality or sterically hindered. 2. Inefficient HCl Scavenging: The generated HCl can protonate the amine, rendering it non-nucleophilic. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | 1. Verify Amine Quality: Check the purity of the amine by NMR or other analytical techniques. For sterically hindered amines, consider longer reaction times or higher temperatures. 2. Optimize Base: Use a non-nucleophilic organic base like pyridine or triethylamine (at least 2 equivalents). For "green" synthesis, an inorganic base like sodium carbonate in water can be effective.[1][2] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. 4. Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For certain amines, polar aprotic solvents like DMF may be beneficial. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Hydrolysis of Ethyl Ester: The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions, especially with prolonged reaction times or in the presence of water. 2. Di-sulfonylation of Primary Amine: If an excess of this compound is used, the initially formed sulfonamide may react again. 3. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid in the presence of water. | 1. Minimize Water and Use Milder Base: Ensure all reagents and solvents are anhydrous. Use a non-aqueous workup if possible. Consider using a milder base or conducting the reaction at a lower temperature to reduce the rate of hydrolysis. 2. Control Stoichiometry: Use a 1:1 or slight excess of the amine to sulfonyl chloride ratio. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonylating agent. 3. Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride. |
| Difficult Product Isolation/Purification | 1. Product is Highly Soluble in the Aqueous Phase: This can occur if the product is polar or forms a salt. 2. Emulsion Formation During Workup: The presence of both organic and aqueous layers with surfactants or salts can lead to stable emulsions. 3. Co-elution with Starting Materials or Byproducts during Chromatography: Similar polarities of the desired product and impurities can make chromatographic separation challenging. | 1. Adjust pH and Extract Thoroughly: Acidify the aqueous layer to protonate any carboxylate formed from ester hydrolysis, making it more soluble in the organic phase. Extract with a suitable organic solvent multiple times. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtration through a pad of celite can be effective. 3. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol gradients). Consider using a different stationary phase if co-elution persists. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the reaction of this compound with a primary amine?
A1: The choice of base is critical for achieving a high yield. Organic bases such as pyridine and triethylamine are commonly used to effectively scavenge the HCl byproduct without introducing water. Triethylamine may lead to higher yields due to the inductive effect of the ethyl groups, making it a stronger base.[3] For environmentally friendly procedures, an inorganic base like sodium carbonate in an aqueous medium at room temperature has been shown to be effective, with reported yields for similar reactions being in the range of 80-95%.[1][2]
Q2: How can I prevent the hydrolysis of the ethyl ester group during the synthesis?
A2: To minimize ester hydrolysis, it is crucial to control the reaction conditions.
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Use Anhydrous Reagents and Solvents: Water is the primary cause of hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.
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Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly slow down the rate of hydrolysis.
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Milder Base: A very strong base can promote ester saponification. A moderately hindered organic base is often a good choice.
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Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic or aqueous conditions.
Q3: My amine is poorly reactive. How can I improve the yield?
A3: For poorly reactive amines (e.g., sterically hindered or electron-deficient anilines), consider the following strategies:
-
Higher Temperature: Refluxing the reaction mixture may be necessary to drive the reaction to completion.
-
Use of a Catalyst: While not always necessary, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.
-
Longer Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours), monitoring its progress by TLC.
-
Solvent Choice: A more polar, aprotic solvent like DMF or DMSO can sometimes enhance the rate of reaction for less reactive substrates.
Q4: What is a general experimental protocol for the synthesis of a sulfonamide from this compound?
A4: A general protocol for the reaction with a primary amine is provided below. Note that the optimal conditions may vary depending on the specific amine used.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 4-(N-alkyl/aryl-sulfonamido)benzoate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 2.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
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Addition of Sulfonyl Chloride: Dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL) and add it dropwise to the stirred amine solution at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
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Quench the reaction by adding water or dilute HCl.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes typical yields reported for sulfonamide synthesis under "green" conditions, which can serve as a benchmark for optimizing reactions with this compound.
| Amine Substrate (with a similar sulfonyl chloride) | Base | Solvent | Temperature | Yield (%) | Reference |
| Glycine | Na2CO3 | Water | Room Temp. | 89.7 | [2] |
| Alanine | Na2CO3 | Water | Room Temp. | 93.6 | [2] |
| Phenylalanine | Na2CO3 | Water | Room Temp. | 94.1 | [2] |
| Valine | Na2CO3 | Water | Room Temp. | 82.6 | [2] |
Visualizations
References
Technical Support Center: Monitoring Ethyl 4-(chlorosulfonyl)benzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Ethyl 4-(chlorosulfonyl)benzoate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key species I should be monitoring in a reaction with this compound?
A1: In a typical reaction, such as the formation of a sulfonamide by reacting this compound with an amine, you should monitor the consumption of the starting material (this compound), the formation of the desired product (the corresponding ethyl 4-(aminosulfonyl)benzoate), and the appearance of any significant byproducts. A common byproduct is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, ethyl 4-sulfobenzoate.
Q2: How can I visualize the spots on my TLC plate?
A2: Since this compound and its common derivatives are aromatic, they are often UV-active.[1] Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background. For enhanced or alternative visualization, especially if reactants or products are not strongly UV-active, staining can be employed. A potassium permanganate stain can be effective for visualizing compounds that are susceptible to oxidation.[2]
Q3: What is a suitable mobile phase for TLC analysis of these reactions?
A3: A common starting point for developing a TLC mobile phase for aromatic sulfonyl chlorides and their derivatives is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. The polarity of the solvent system can be adjusted to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will generally lead to higher Rf values for all components. A mobile phase of hexane and ethyl acetate is a versatile choice for many organic compounds.
Q4: What m/z values should I look for in my LC-MS analysis?
A4: You should be monitoring for the mass-to-charge ratio (m/z) corresponding to the protonated molecules [M+H]⁺ of your starting material, product, and potential byproducts. The exact m/z will depend on the specific amine used in the reaction. The table below provides calculated [M+H]⁺ values for key compounds.
Q5: How can I prevent the hydrolysis of this compound during my workup and analysis?
A5: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. To minimize this, ensure all solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). When preparing samples for LC-MS, use anhydrous solvents and perform the analysis as quickly as possible after sample preparation. If quenching the reaction, do so at a low temperature.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.[3][4]- Compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.[3][4]- Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase to reduce strong interactions with the stationary phase. |
| Spots remain at the baseline (Low Rf) | - The mobile phase is not polar enough to move the compounds up the plate.[3] | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run at the solvent front (High Rf) | - The mobile phase is too polar, causing the compounds to move up the plate too quickly.[3] | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Poor separation between spots | - The polarity of the mobile phase is not optimized for the specific compounds. | - Experiment with different solvent systems. Try a combination of solvents with different properties, for example, dichloromethane/methanol or toluene/acetone. |
| No spots are visible under UV light | - The compounds are not UV-active or are present at a very low concentration.[3][5] | - Use a chemical stain for visualization, such as potassium permanganate.[2]- Concentrate the sample before spotting it on the TLC plate.[3] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column contamination.[6] | - Adjust the mobile phase pH with a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide).- Dilute the sample before injection.- Flush the column with a strong solvent or replace the column if necessary. |
| Low signal intensity or no peak detected | - Ion suppression from matrix components.[7][8][9]- The compound is not ionizing well under the chosen conditions.- The compound has degraded in the sample vial. | - Improve sample cleanup to remove interfering matrix components.- Adjust the mobile phase to promote better ionization (e.g., add formic acid for positive ion mode).- Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).- Prepare fresh samples and analyze them promptly. |
| Inconsistent retention times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Replace the column if it has degraded. |
| High background noise | - Contaminated solvents or reagents.[6]- Contamination in the LC-MS system. | - Use high-purity LC-MS grade solvents and fresh mobile phase.[10]- Flush the entire LC-MS system with appropriate cleaning solutions. |
Quantitative Data Summary
The following table summarizes the key analytical parameters for monitoring a typical reaction of this compound with aniline.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated [M+H]⁺ (m/z) | Typical TLC Rf * |
| This compound | C₉H₉ClO₄S | 248.68[11][12] | 249.00 | ~0.6 | |
| Ethyl 4-(phenylaminosulfonyl)benzoate | C₁₅H₁₅NO₄S | 305.35 | 306.08 | ~0.4 | |
| Ethyl 4-sulfobenzoate (Hydrolysis Product) | C₉H₁₀O₅S | 230.24 | 231.03 | ~0.1 |
*Typical Rf values are estimates and can vary based on the exact TLC conditions (plate, temperature, chamber saturation). The values provided are for a mobile phase of 30% ethyl acetate in hexanes on a silica gel plate.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
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Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
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Sample Spotting:
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Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount on the starting line.
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Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the starting line, separate from the starting material spot.
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Co-spot (Co): On the same spot, first apply the starting material and then, after it has dried, apply the reaction mixture. This helps in comparing the migration of the starting material in the reaction mixture.
-
-
Development:
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Prepare a developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line on the TLC plate.
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Place the spotted TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
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Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
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Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the spots in the reaction mixture lane to the starting material to assess the progress of the reaction.
Protocol 2: Sample Preparation and Analysis by LC-MS
-
Sample Quenching and Dilution:
-
At the desired reaction time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction and dilutes the sample to an appropriate concentration for LC-MS analysis.
-
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
LC-MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage, gas temperature, and gas flow for the specific instrument and compounds.
-
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting material, product, and any potential byproducts to monitor their relative abundance over time.
Visualizations
References
- 1. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 2. google.com [google.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. agilent.com [agilent.com]
- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10486-51-8|this compound| Ambeed [ambeed.com]
- 10. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 11. 10486-51-8|this compound|BLD Pharm [bldpharm.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Managing the stability and hydrolysis of Ethyl 4-(chlorosulfonyl)benzoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(chlorosulfonyl)benzoate. The information is designed to help manage the stability and hydrolysis of this reagent during chemical reactions, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns when using this compound?
A1: this compound is a bifunctional molecule containing a highly reactive sulfonyl chloride and a moderately reactive ethyl ester. The primary challenge is managing the chemoselectivity of reactions and preventing unwanted hydrolysis of both functional groups. The sulfonyl chloride is generally more susceptible to nucleophilic attack and hydrolysis than the ethyl ester.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Moisture is the primary cause of degradation, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
Q3: What are the expected products of complete hydrolysis of this compound?
A3: Complete hydrolysis will affect both functional groups, yielding 4-carboxybenzenesulfonic acid, ethanol, and hydrochloric acid.
Q4: Can I selectively react with the sulfonyl chloride group without affecting the ethyl ester?
A4: Yes, selective reaction with the sulfonyl chloride is possible. This is typically achieved by using nucleophiles that are more reactive towards sulfonyl chlorides than esters, such as primary and secondary amines, under anhydrous conditions and often at low temperatures. The choice of solvent and base is also critical in controlling selectivity.
Q5: Under what conditions is the ethyl ester group likely to hydrolyze?
A5: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[1] Basic conditions (saponification) are especially effective at cleaving the ester bond.[1] Therefore, prolonged exposure to aqueous basic or acidic environments during workup or the reaction itself should be avoided if the ester functionality needs to be preserved.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all reactants, solvents, and glassware are thoroughly dried before use. Perform the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Competing Hydrolysis of the Ester Group | If the reaction requires basic conditions, use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) instead of an aqueous inorganic base. Keep reaction times as short as possible and temperatures low. |
| Sub-optimal Reaction Temperature | For reactions with amines to form sulfonamides, start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This helps to control the exothermic reaction and minimize side products. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the sulfonyl chloride. If the amine is precious, using a 1:1 stoichiometry with careful monitoring is advisable. |
| Formation of Side Products | Besides hydrolysis, the formation of double addition products (if the amine has other reactive sites) or polymerization can occur. Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts and adjust reaction conditions accordingly. |
Issue 2: Presence of 4-Carboxybenzenesulfonamide as a Major Byproduct
Possible Causes & Solutions
| Cause | Recommended Solution |
| Initial Hydrolysis of the Sulfonyl Chloride | As mentioned above, rigorous exclusion of water is paramount. The resulting sulfonic acid can still react with the amine, but the reaction is generally less efficient. |
| Hydrolysis of the Ester During Workup | Acidic or basic aqueous workup conditions can hydrolyze the ethyl ester of the desired sulfonamide product. Use a neutral aqueous wash (e.g., saturated sodium chloride solution) if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of both desired and undesired reactions, including hydrolysis if any residual water is present. Maintain the recommended reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 4-(N-alkyl/aryl-sulfamoyl)benzoate
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide, while preserving the ethyl ester.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
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Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-16 hours (reaction progress should be monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the product is stable to acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Control
The following diagram illustrates the critical control points in a typical reaction to manage the stability of this compound.
Caption: Key factors for successful sulfonamide synthesis.
This workflow highlights the importance of anhydrous conditions and controlled temperature to favor the desired reaction path and minimize hydrolysis of both the sulfonyl chloride and the ester functional groups.
The following decision tree can help in troubleshooting unexpected results.
Caption: Troubleshooting decision tree for reactions.
References
Eco-friendly and green synthesis methods for sulfonamide derivatives
Technical Support Center: Eco-Friendly Sulfonamide Synthesis
Welcome to the technical support center for the eco-friendly and green synthesis of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Microwave-Assisted Synthesis
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Question: I am attempting a microwave-assisted synthesis of a sulfonamide from a sulfonic acid, but my yields are consistently low. What are the common causes and how can I improve them?
-
Answer: Low yields in microwave-assisted sulfonamide synthesis can stem from several factors.
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Inefficient Activation of Sulfonic Acid: The conversion of the sulfonic acid to a more reactive intermediate is critical. Using an activating agent like 2,4,6-trichloro-[1][2][3]-triazine (TCT) is a common strategy.[1][3] Ensure the TCT is fresh and the reaction for forming the intermediate is complete before adding the amine.
-
Improper Reaction Conditions: Microwave synthesis is highly sensitive to temperature, pressure, and reaction time. Compared to conventional heating, microwave irradiation can significantly reduce reaction times and improve yields.[1] Verify that the microwave parameters (e.g., 80°C for activation, 50°C for amination) and power (e.g., 50W) are set as per the protocol.[3][4]
-
Substrate Reactivity: The nature of both the amine and the sulfonic acid can affect the reaction. Sterically hindered amines or electron-deficient sulfonic acids may require longer reaction times or higher temperatures. The methodology has shown good tolerance for a variety of functional groups on both aromatic and aliphatic compounds.[1][4]
-
Presence of Water: While some green methods thrive in aqueous media, the activation step with TCT is typically performed in a solvent like acetone.[3] Ensure your reagents and solvents are appropriately anhydrous for this initial step to prevent hydrolysis of the activating agent or the reactive intermediate.
-
Issue 2: Catalyst Inactivity or Poor Reusability in Heterogeneous Catalysis
-
Question: I'm using a reusable solid catalyst, such as a nanozeolite or a magnetic nanocatalyst, for an ultrasound-assisted synthesis, but the catalyst's activity is decreasing after a few cycles. Why is this happening?
-
Answer: Decreased activity in reusable catalysts is a common challenge.
-
Leaching of Active Sites: The active catalytic species may be leaching from the solid support into the reaction medium. This is a known issue with some supported catalysts.
-
Fouling of Catalyst Surface: The surface of the catalyst can become blocked by reactants, products, or byproducts, preventing new substrates from accessing the active sites.
-
Structural Degradation: The physical structure of the catalyst (e.g., the nano-architecture of a zeolite) may be degrading under the reaction conditions, especially with prolonged exposure to high-energy ultrasound.[5]
-
Troubleshooting Steps:
-
Washing and Recalcination: After each use, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. For some catalysts, a recalcination step at high temperature can burn off organic residues and regenerate the surface.
-
Optimize Sonication Parameters: Intense, prolonged sonication can damage catalysts. Try using lower power or intermittent sonication cycles to see if catalyst longevity improves.[5]
-
Characterize the Used Catalyst: Use techniques like SEM, TEM, or FT-IR to compare the fresh and used catalyst.[6] This can reveal changes in morphology or surface chemistry, helping to diagnose the deactivation mechanism.
-
-
Issue 3: Significant Byproduct Formation in Aqueous Synthesis
-
Question: I am performing a sulfonamide synthesis in water to make the process greener, but I am getting a significant amount of the corresponding sulfonic acid as a byproduct due to hydrolysis of the sulfonyl chloride. How can I prevent this?
-
Answer: The hydrolysis of sulfonyl chlorides is a major competing reaction in aqueous media.[7]
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pH Control: Maintaining the correct pH is crucial. The reaction is often performed in the presence of a base (like Na₂CO₃) to neutralize the HCl generated, which drives the sulfonylation reaction forward.[8][9] However, a very high pH can accelerate the hydrolysis of the sulfonyl chloride. A dynamic pH control method can be effective.[10]
-
Rate of Addition: Add the sulfonyl chloride to the aqueous amine solution slowly and with vigorous stirring. This ensures that the sulfonyl chloride has a higher probability of reacting with the amine before it hydrolyzes.
-
Biphasic Systems: Using a biphasic system (e.g., an organic solvent and a basic aqueous solution) can sometimes limit the contact of the sulfonyl chloride with water, thereby reducing hydrolysis.[11]
-
Alternative Reagents: Consider using more stable sulfonylating agents or alternative sulfur sources like sodium sulfinates, which can be used in water under certain conditions.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave or ultrasound assistance for sulfonamide synthesis compared to conventional heating?
A1: Both microwave and ultrasound irradiation are energy-efficient green chemistry techniques that offer significant advantages:
-
Rate Enhancement: They dramatically reduce reaction times, often from hours to minutes.[4][13]
-
Improved Yields: Reactions often proceed with higher yields and purity due to localized and efficient energy transfer, which can minimize the formation of byproducts.[1][5]
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Milder Conditions: These methods frequently allow reactions to be run at lower overall temperatures and pressures, which is safer and more energy-efficient.[1][5]
-
Green Solvents: They are highly compatible with green solvents like water or ethanol, further enhancing the eco-friendly nature of the synthesis.[7][13][14]
Q2: How does mechanochemical synthesis work for sulfonamides, and what makes it a "green" method?
A2: Mechanochemical synthesis uses mechanical energy, typically from ball milling, to initiate chemical reactions.[2][15] It is considered a green method primarily because it is often performed solvent-free or with minimal solvent (liquid-assisted grinding).[16] This drastically reduces solvent waste. The process involves a three-component reaction where an aryl bromide or carboxylic acid, an amine, and a sulfur source (like K₂S₂O₅) are combined in a milling jar with a catalyst (e.g., Palladium).[2][17] The mechanical force facilitates the reaction between the solid reagents. Recent protocols have even developed metal-free, one-pot procedures using solid reagents like sodium hypochlorite pentahydrate.[16]
Q3: Are ionic liquids (ILs) truly "green" solvents for sulfonamide synthesis?
A3: Ionic liquids are often termed green solvents due to their negligible vapor pressure, which reduces air pollution.[18] They can also offer high yields and easy product separation.[18][19] In some protocols, the IL acts as a soluble support, allowing for homogeneous reaction conditions and simple recovery of the product by cleavage from the support.[19][20] However, the "green" credentials of ILs are debated. Their synthesis can be complex, they may have aquatic toxicity, and their biodegradability can be low. Therefore, while they offer advantages over volatile organic compounds, a full life-cycle assessment is needed to definitively label them as green for a specific process.
Q4: Can sulfonamides be synthesized directly from thiols in an eco-friendly way?
A4: Yes, several green methods allow for the synthesis of sulfonamides from thiols. This typically involves a one-pot, tandem oxidation-chlorination followed by amination.[16] For instance, an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can convert a thiol into a sulfonyl chloride in situ.[21][22] This reactive intermediate then immediately reacts with an amine present in the same pot to form the sulfonamide. This process can be performed in sustainable solvents like water or ethanol and avoids the need to isolate the often unstable and hazardous sulfonyl chloride intermediates.[21][22]
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes quantitative data from various eco-friendly methods for synthesizing a representative sulfonamide, N-(4-methylphenyl)benzenesulfonamide, or similar derivatives, to illustrate typical performance.
| Method | Catalyst / Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Microwave-Assisted | TCT, NEt₃, NaOH | Acetone, then THF/H₂O | 30 min | 80, then 50 | 95% | [1][3] |
| Ultrasound-Assisted | Natrolite Nanozeolite | CH₃CN | 25 min | Room Temp | 95% | [5] |
| Mechanochemical | NaHSO₄, NaOCl·5H₂O, MgO | Solvent-free | 40-180 min (Step 1), 120 min (Step 2) | N/A | 85-95% | [16] |
| Aqueous Synthesis | Na₂CO₃ | Water | 30 min | Room Temp | 98% | [8][9] |
| Ionic Liquid-Supported | N/A | [bmim][BF₄] | 12 h | Room Temp | 82-91% | [18][19] |
| Conventional Heating | TCT, NEt₃, NaOH | Acetone, then THF/H₂O | 12 h | 50 | 65% | [3] |
Experimental Protocols
1. Microwave-Assisted Synthesis from Sulfonic Acid [1][3][4]
-
Step 1: Activation of Sulfonic Acid. In a microwave-safe sealed tube, combine the sulfonic acid (1 mmol), 2,4,6-trichloro-[1][2][3]-triazine (TCT, 0.4 equiv.), and triethylamine (1.2 equiv.) in acetone (2 mL). Irradiate the mixture in a microwave reactor for 20 minutes at 80°C.
-
Step 2: Amination. After cooling the vessel, filter the mixture through Celite to remove the precipitate. To the filtrate, add the desired amine (1.1 equiv.), THF (0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).
-
Step 3: Final Reaction and Workup. Seal the tube again and irradiate in the microwave reactor for 10 minutes at 50°C (50 W power).[4] After cooling, filter the reaction mixture again through Celite to remove salts. Dilute the filtrate with dichloromethane (DCM), and wash sequentially with water, saturated aqueous Na₂CO₃, dilute HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfonamide.
2. Mechanochemical One-Pot Synthesis from Disulfide [16]
-
Step 1: Preparation of Sulfonyl Chloride Intermediate. In a 15 mL ZrO₂ milling jar containing two ZrO₂ balls (8 mm diameter), add NaHSO₄ (0.1 mmol, 10 mol%), followed by the disulfide (1.0 mmol) and NaOCl·5H₂O (6.0 mmol). Crucially, add reagents in this specific order. Mill the mixture at a frequency of 30 Hz for 40-180 minutes, depending on the substrate.
-
Step 2: Amination. Open the milling jar and add the amine (1.1 equiv.) and MgO (4.0 mmol) to the mixture.
-
Step 3: Final Reaction and Workup. Close the jar and continue milling at 30 Hz for 120 minutes. After the reaction, recover the crude product by washing the jar with ethyl acetate (5 mL). Filter the suspension. Wash the filtrate three times with a 10% w/w citric acid solution (5 mL each) to remove the amine and base. The organic layer contains the desired sulfonamide product.
Visualizations
Caption: A troubleshooting flowchart for addressing low yields in sulfonamide synthesis.
Caption: Decision tree for selecting a green synthesis method based on the starting material.
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friendly Method by CuFe2O4@SiO2 Nanocatalyst [biolmolchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ionic liquid-supported synthesis of sulfonamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 22. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Troubleshooting low reactivity of sterically hindered amines with Ethyl 4-(chlorosulfonyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low reactivity of sterically hindered amines with Ethyl 4-(chlorosulfonyl)benzoate.
Troubleshooting Guide
Problem 1: Low to No Product Formation
Low or no yield of the desired sulfonamide is the most common issue when working with sterically hindered amines. This is primarily due to the low nucleophilicity of the amine and steric hindrance around the nitrogen atom, which impedes its attack on the sulfonyl chloride.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Amine Nucleophilicity | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10 °C. Monitor for potential decomposition of starting materials or product. 2. Use a More Effective Base: Switch from common bases like triethylamine to a more hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions. 3. Catalysis: Introduce a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to activate the sulfonyl chloride.[1][2][3] |
| Steric Hindrance | 1. Prolonged Reaction Time: Extend the reaction time significantly (e.g., from a few hours to 24-48 hours) and monitor progress by TLC or LC-MS. 2. Alternative Sulfonylating Agent: If possible, consider using a more reactive sulfonylating agent, though this may not be an option if the benzoate moiety is required. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. |
| Reagent Degradation | This compound is sensitive to moisture. Ensure anhydrous conditions are maintained throughout the experiment. Use freshly opened or properly stored reagents. |
Problem 2: Presence of Multiple Byproducts
The formation of unintended products can complicate purification and reduce the yield of the desired sulfonamide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The primary byproduct is often the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with trace amounts of water. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions with the Base | If a nucleophilic base is used, it can compete with the sterically hindered amine in reacting with the sulfonyl chloride. Use a non-nucleophilic, sterically hindered base like DIPEA or proton sponge. |
| Decomposition | At elevated temperatures, starting materials or the product may decompose. If you suspect decomposition, run the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered amine not reacting with this compound under standard conditions?
A1: Sterically hindered amines, such as diisopropylamine or tert-butylamine, are poor nucleophiles. The bulky alkyl groups surrounding the nitrogen atom physically block the approach to the electrophilic sulfur atom of the sulfonyl chloride. This steric clash significantly slows down the reaction rate. Standard conditions that work for less hindered amines are often insufficient.
Q2: What is the role of DMAP in this reaction, and how much should I use?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1][2][3] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered amine than the sulfonyl chloride itself. Typically, a catalytic amount of DMAP (5-10 mol%) is sufficient to significantly accelerate the reaction.
Q3: What is the ideal solvent for this reaction?
A3: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice due to its good solvating properties for a wide range of organic compounds and its relative inertness. Other options include acetonitrile and THF. The choice of solvent may require some optimization based on the specific amine being used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: My reaction seems to have stalled. What should I do?
A5: If the reaction has stalled, you can try several approaches. First, you can add a catalytic amount of DMAP if you haven't already. If DMAP is already present, a slight increase in temperature may help to push the reaction to completion. Alternatively, a longer reaction time may be necessary. Ensure that your reagents have not degraded, especially the sulfonyl chloride due to moisture.
Q6: I have a complex mixture at the end of my reaction. How can I purify my product?
A6: Column chromatography on silica gel is the most common method for purifying sulfonamides. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective. If the product is crystalline, recrystallization can be an excellent final purification step.
Data Presentation
The following table provides representative yields for the reaction of this compound with various amines under different conditions. These are illustrative values based on general principles of chemical reactivity and published data for similar systems.
Table 1: Illustrative Reaction Yields
| Amine | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Aniline | Triethylamine | None | DCM | 25 | 4 | 85-95 |
| Diethylamine | Triethylamine | None | DCM | 25 | 6 | 70-80 |
| Diisopropylamine | Triethylamine | None | DCM | 25 | 24 | <10 |
| Diisopropylamine | DIPEA | None | DCM | 50 | 24 | 20-30 |
| Diisopropylamine | DIPEA | 10 mol% DMAP | DCM | 25 | 12 | 60-70 |
| tert-Butylamine | DIPEA | None | DCM | 50 | 48 | 15-25 |
| tert-Butylamine | DIPEA | 10 mol% DMAP | DCM | 25 | 24 | 50-60 |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Sterically Hindered Amine using DMAP Catalysis
This protocol describes a general method for the reaction of a sterically hindered secondary amine with this compound.
Materials:
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This compound (1.0 eq)
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Sterically hindered amine (e.g., Diisopropylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the sterically hindered amine (1.2 eq), followed by DIPEA (1.5 eq) and DMAP (0.1 eq).
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to quench any unreacted sulfonyl chloride and neutralize the acid.
-
Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterize the purified product by NMR and mass spectrometry.
Visualizations
Caption: Experimental workflow for the DMAP-catalyzed sulfonylation of a sterically hindered amine.
Caption: Troubleshooting logic for low-yield sulfonamide synthesis.
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
Technical Support Center: Continuous-Flow Synthesis of Ethyl 4-(chlorosulfonyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the continuous-flow synthesis of Ethyl 4-(chlorosulfonyl)benzoate. The focus is on inhibiting side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous-flow process for the synthesis of this compound compared to a traditional batch process?
Continuous-flow synthesis offers several key advantages over batch processing for this reaction. These include:
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Enhanced Safety: Continuous-flow reactors handle smaller volumes of hazardous reagents at any given time, which significantly reduces the risks associated with highly exothermic reactions and the handling of corrosive materials like chlorosulfonic acid. The controlled release and trapping of toxic gaseous byproducts are also more manageable.
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Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the formation of temperature-sensitive side products.
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Increased Yield and Purity: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to a more selective reaction, reducing the formation of impurities like the corresponding sulfonic acid.
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Higher Spacetime Yield: Continuous processes can be run for extended periods, leading to a significant increase in the amount of product synthesized per unit of time and reactor volume compared to batch methods.
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Automation and Reproducibility: Automated continuous systems reduce the potential for human error and ensure consistent product quality between runs.
Q2: What are the common side reactions to expect during the synthesis of this compound, and how does continuous-flow help to inhibit them?
The primary side reactions in the chlorosulfonation of ethyl benzoate are:
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Hydrolysis of the Product: this compound can react with any water present in the reaction mixture to hydrolyze back to ethyl 4-(sulfo)benzoate (the sulfonic acid).
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Continuous-Flow Advantage: The anhydrous conditions are easier to maintain in a closed continuous-flow system. Furthermore, the rapid and efficient mixing and quenching in a flow setup can minimize the contact time with any potential moisture during workup. A study on the closely related methyl 2-(chlorosulfonyl)benzoate demonstrated a significant decrease in hydrolysis in a continuous-flow process.
-
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Formation of Di-substituted Byproducts: Over-reaction can lead to the formation of dichlorinated species.
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Continuous-Flow Advantage: The precise control over stoichiometry and residence time in a continuous reactor minimizes the opportunity for the product to undergo further reaction.
-
-
Incomplete Reaction: Leaving unreacted ethyl benzoate in the final product stream.
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Continuous-Flow Advantage: Optimization of residence time and temperature in a flow reactor ensures the reaction goes to completion.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: Residence time is too short, or the reaction temperature is too low. 2. Hydrolysis of Product: Presence of water in the reagents or system. 3. Reagent Degradation: Chlorosulfonic acid has been exposed to moisture. | 1. Increase Residence Time: Decrease the flow rate of the reagents. 2. Increase Temperature: Gradually increase the reactor temperature in small increments. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Purge the reactor system with an inert gas (e.g., nitrogen) before starting the reaction. 4. Use Fresh Reagents: Open a new bottle of chlorosulfonic acid. |
| High Level of Sulfonic Acid Impurity | 1. Water Contamination: As mentioned above, this is a primary cause of this impurity. 2. Sub-optimal Quenching: Slow or inefficient quenching of the reaction mixture can lead to hydrolysis during workup. | 1. Strict Moisture Control: Implement rigorous drying procedures for all reagents and apparatus. 2. Optimize Quenching: Use a continuous quenching setup with rapid mixing to immediately stop the reaction and minimize contact with aqueous environments. |
| Reactor Clogging | 1. Precipitation of Starting Material or Product: The solubility of the reagents or product may be low in the chosen solvent at the reaction temperature. 2. Formation of Insoluble Byproducts: Side reactions may produce solid materials. 3. Freezing of Reagents: If the reaction is run at low temperatures, a reagent may freeze. | 1. Solvent Selection: Use a solvent in which all components are fully soluble at the reaction temperature. 2. Adjust Concentrations: Lower the concentration of the reagents. 3. Increase Temperature: If the reaction chemistry allows, increase the temperature to improve solubility. 4. Use a Back-Pressure Regulator: This can help to keep materials in the liquid phase. 5. Introduce a Co-solvent: A co-solvent can sometimes improve solubility. A strategy to overcome solid handling is the use of acid-scavenging organic bases that form ionic liquids upon protonation. |
| Inconsistent Product Quality | 1. Fluctuations in Pump Flow Rates: Inconsistent delivery of reagents leads to stoichiometric imbalances. 2. Temperature Instability: Poor temperature control can affect reaction kinetics and byproduct formation. 3. Pressure Fluctuations: Can affect residence time and phase behavior. | 1. Calibrate Pumps: Regularly calibrate all pumps to ensure accurate and stable flow rates. 2. Improve Temperature Control: Ensure the reactor is properly immersed in the heating/cooling bath and that the temperature controller is functioning correctly. 3. Use a Back-Pressure Regulator: This will help to maintain a constant pressure in the reactor. |
Data Presentation
The following table summarizes data from a study on the continuous-flow synthesis of a structurally related aryl sulfonyl chloride, demonstrating the typical improvements seen when moving from batch to continuous processing.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of a Model Aryl Sulfonyl Chloride
| Parameter | Optimized Batch Process | Continuous-Flow Process (Run 4) |
| Scale | 500 g | 1000 g |
| Yield | ~85% | ~90% |
| Purity (LCAP) | ~98% | >99% |
| Spacetime Yield | Baseline | Nearly Doubled |
| Key Advantage Noted | Limited by heat transfer and slow addition during precipitation. | Improved safety, controlled off-gassing, and reduced operator exposure. |
Note: Data is for a model aryl sulfonyl chloride and is presented here as a representative example of the benefits of continuous flow for this class of reactions.
Experimental Protocols
The following is a representative experimental protocol for the continuous-flow synthesis of this compound, based on established procedures for similar aryl sulfonyl chlorides. Researchers should perform their own optimization studies.
Materials:
-
Ethyl benzoate
-
Chlorosulfonic acid
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Quenching solution (e.g., ice-water mixture)
Equipment:
-
Two syringe pumps or peristaltic pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of a known volume
-
Temperature-controlled bath (e.g., oil bath or cryostat)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of ethyl benzoate in the chosen anhydrous solvent.
-
Solution B: Prepare a solution of chlorosulfonic acid in the same anhydrous solvent. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
-
System Setup:
-
Assemble the continuous-flow reactor system as shown in the workflow diagram below.
-
Ensure the entire system is dry and purged with an inert gas.
-
Immerse the tubular reactor in the temperature-controlled bath set to the desired reaction temperature (e.g., 60-80 °C, optimization required).
-
-
Reaction Initiation:
-
Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. A molar excess of chlorosulfonic acid is typically used.
-
Begin pumping both solutions simultaneously through the T-mixer and into the heated tubular reactor.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).
-
Collect the product stream in a vessel containing a vigorously stirred quenching solution (ice-water).
-
-
Workup and Analysis:
-
Extract the quenched product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product for yield and purity using techniques such as NMR, GC-MS, and HPLC.
-
Visualizations
Caption: Continuous-flow experimental setup for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the continuous-flow synthesis.
Identifying and removing common impurities from Ethyl 4-(chlorosulfonyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(chlorosulfonyl)benzoate. Our goal is to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can be categorized as either process-related or degradation-related.
-
Process-Related Impurities: These arise from the synthesis process, which typically involves the chlorosulfonation of ethyl benzoate.
-
Isomeric Impurities: The chlorosulfonation reaction can yield ortho- and meta-isomers of this compound in addition to the desired para-isomer.
-
Unreacted Starting Material: Residual ethyl benzoate may be present.
-
Side-Reaction Products: Formation of 4-carboxybenzenesulfonic acid can occur due to partial hydrolysis during synthesis or workup. Disulfonated byproducts are also a possibility, though typically in smaller amounts.
-
-
Degradation-Related Impurities: The primary degradation pathway is hydrolysis.
-
Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze to form 4-carboxybenzenesulfonic acid.
-
Q2: How can I detect the presence of these impurities in my sample?
A2: The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the main component and its impurities. Detailed protocols are provided in the Troubleshooting Guide section.
Q3: What are the general strategies for removing these impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble.
-
Flash Column Chromatography: For separating larger quantities of impurities or for purifying non-crystalline material, flash chromatography over silica gel is a powerful technique.
-
Aqueous Wash: To remove water-soluble impurities like sulfonic acids, washing an organic solution of the crude product with water or a slightly acidic aqueous solution can be effective.
Troubleshooting Guides
Issue 1: My HPLC analysis shows multiple unexpected peaks.
This indicates the presence of impurities. The following workflow can help you identify and address the issue.
Issue 2: My product is an oil or a low-melting solid and cannot be recrystallized easily.
In this case, flash column chromatography is the recommended purification method. Refer to Protocol 4 for a detailed procedure. The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC) first.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is suitable for separating this compound from its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Acetonitrile. |
Protocol 2: GC-MS Method for Volatile Impurities
This method is useful for detecting volatile impurities such as residual ethyl benzoate.
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Dichloromethane. |
Protocol 3: Recrystallization of this compound
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
| Suggested Solvents for Screening |
| Ethanol |
| Acetonitrile |
| n-Hexane / Ethyl Acetate mixture |
| Toluene |
Protocol 4: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the desired product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Impurity Formation Pathway
The following diagram illustrates the main reaction for the synthesis of this compound and the formation of key impurities.
Validation & Comparative
A Comparative Guide to Ethyl 4-(chlorosulfonyl)benzoate and Methyl 4-(chlorosulfonyl)benzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and other functional materials, the choice of sulfonating agent is a critical decision that can influence reaction efficiency, yield, and downstream processing. Among the array of available reagents, Ethyl 4-(chlorosulfonyl)benzoate and Mthis compound are two commonly employed intermediates. This guide provides an objective comparison of these two reagents, supported by physicochemical data and generalized experimental protocols, to aid researchers in making an informed selection for their specific synthetic needs.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of these reagents is paramount for their safe handling and effective use in the laboratory. The following table summarizes the key physicochemical data for this compound and Mthis compound.
| Property | This compound | Mthis compound |
| CAS Number | 10486-51-8[1][2] | 69812-51-7[3][4][5][6] |
| Molecular Formula | C₉H₉ClO₄S[1][7][8] | C₈H₇ClO₄S[4][5][6] |
| Molecular Weight | 248.68 g/mol [1][7] | 234.66 g/mol [3][4] |
| Appearance | Yellow powder[7] | White to off-white solid[6] |
| Melting Point | Not available | 72-73 °C[3][5] |
| Boiling Point | Not available | 126 °C at 0.05 mmHg[3][5] |
| Purity | ≥95.0%[7] | ≥95%[3] |
| Primary Hazard | Causes severe skin burns and eye damage[1] | Causes severe skin burns and eye damage[4] |
Performance in Synthesis: Reactivity and Application
Both Ethyl and Mthis compound serve as key building blocks for the introduction of a sulfonyl group, most commonly in the synthesis of sulfonamides through reaction with primary or secondary amines. The core reactivity stems from the electrophilic nature of the sulfur atom in the chlorosulfonyl group, which readily reacts with nucleophilic amines.
Theoretical Considerations:
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. However, given its distance from the reactive sulfonyl chloride center, this difference is unlikely to impart a significant steric effect on the approach of an amine nucleophile to the sulfur atom. Therefore, a substantial difference in reaction rates based on sterics is not anticipated.
-
Electronic Effects: The electronic influence of the ethyl versus the methyl group on the reactivity of the distant sulfonyl chloride is also expected to be minimal. Both are weakly electron-donating through induction, and their differential effect on the electrophilicity of the sulfonyl group is negligible.
Downstream Processing Considerations:
A more significant practical difference may arise in subsequent synthetic steps, particularly if hydrolysis of the ester group is required. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions. This is due to the lesser steric hindrance around the carbonyl carbon of the methyl ester, allowing for easier access by nucleophiles like water or hydroxide ions. Therefore, if the synthetic strategy involves a final deprotection step to yield the corresponding carboxylic acid, the choice between the ethyl and methyl ester can be of practical importance. The milder conditions often required for methyl ester hydrolysis could be advantageous for sensitive substrates.
Experimental Protocols: Representative Sulfonamide Synthesis
The following are generalized experimental protocols for the synthesis of sulfonamides using 4-(chlorosulfonyl)benzoate esters. These are illustrative examples and may require optimization for specific substrates.
General Synthesis of Methyl 4-Sulfamoylbenzoate
This protocol is adapted from a general procedure for the synthesis of a sulfonated methyl benzoate derivative.
Procedure:
-
In a reaction vessel, dissolve the desired amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Mthis compound (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired sulfonamide.
A patent for the preparation of methyl 2-methoxy-5-sulfamoylbenzoate describes a process where 2-methoxy-5-chlorobenzoic acid methyl ester is reacted with aminosulfinic acid sodium in the presence of a cuprous bromide catalyst in tetrahydrofuran at 45-60°C for 10-14 hours, achieving yields of 94.5-96.55%.[9]
General Synthesis of Ethyl 4-Sulfamoylbenzoate
A specific experimental protocol for the synthesis of a sulfonamide directly from this compound was not found in the reviewed literature. However, a general procedure analogous to that for the methyl ester can be confidently applied.
Procedure:
-
Dissolve the amine of choice (1.0 equivalent) and a suitable base like triethylamine (1.2 equivalents) in an appropriate solvent (e.g., dichloromethane) in a reaction flask.
-
Cool the flask in an ice bath to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Perform an aqueous workup similar to the one described for the methyl ester, involving sequential washes with dilute acid and base.
-
Dry the organic phase, remove the solvent in vacuo, and purify the resulting crude sulfonamide by either recrystallization or chromatography.
Visualization of Synthetic Workflow
The following diagrams illustrate the general workflow for sulfonamide synthesis and the logical relationship in choosing between the two reagents.
Conclusion
References
- 1. 10486-51-8|this compound|BLD Pharm [bldpharm.com]
- 2. Hit2Lead | this compound | CAS# 10486-51-8 | MFCD00121815 | BB-4020380 [hit2lead.com]
- 3. 4-Chlorosulfonyl-benzoic acid methyl ester | 69812-51-7 [sigmaaldrich.com]
- 4. Mthis compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 9. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
Reactivity Face-Off: Ethyl 4-(chlorosulfonyl)benzoate vs. Tosyl Chloride in Sulfonamide Synthesis
A comprehensive guide for researchers navigating the choice between two common sulfonylating agents.
In the realm of organic synthesis, particularly in the construction of sulfonamides—a scaffold prevalent in a multitude of pharmaceuticals—the choice of the sulfonylating agent is a critical parameter influencing reaction efficiency and yield. This guide provides an in-depth comparison of the reactivity of two commonly employed arenesulfonyl chlorides: Ethyl 4-(chlorosulfonyl)benzoate and p-toluenesulfonyl chloride (tosyl chloride). This analysis is grounded in the principles of physical organic chemistry and supported by established experimental methodologies.
Executive Summary: The Electron-Withdrawing Advantage
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups diminish reactivity.
This compound , bearing an electron-withdrawing ethoxycarbonyl group (-COOEt) at the para-position, is inherently more reactive than tosyl chloride , which possesses an electron-donating methyl group (-CH3) in the same position. This difference in reactivity can be quantitatively estimated using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.
Quantitative Reactivity Comparison
The Hammett equation, log(k/k₀) = ρσ, allows for the prediction of relative reaction rates based on the substituent constant (σ) and the reaction constant (ρ). For nucleophilic substitution at the sulfonyl sulfur, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.
| Compound | Substituent (para) | Hammett Constant (σp) | Relative Reactivity (k/k_TsCl) |
| This compound | -COOEt | +0.45 | ~18.6 |
| Tosyl chloride | -CH3 | -0.17 | 1.0 |
The relative reactivity is estimated using the Hammett equation with a ρ value of +2.02 for the chloride-chloride exchange reaction, which serves as a model for nucleophilic substitution at the sulfonyl center.
The data clearly indicates that this compound is predicted to be significantly more reactive than tosyl chloride. This heightened reactivity can be advantageous in scenarios requiring milder reaction conditions or when dealing with less nucleophilic amines.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a sulfonamide, which can be adapted for either this compound or tosyl chloride.
General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides
Materials:
-
Appropriate arenesulfonyl chloride (this compound or tosyl chloride) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
To a solution of the amine in the chosen solvent, cooled to 0 °C in an ice bath, add the base (pyridine or triethylamine).
-
Slowly add a solution of the arenesulfonyl chloride in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Electronic Effects and Reaction Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: Electronic effects of substituents on the reactivity of the sulfonyl chloride group.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
For researchers and professionals in drug development, understanding the relative reactivity of sulfonylating agents is paramount for optimizing synthetic routes. This compound, with its electron-withdrawing substituent, offers a clear reactivity advantage over tosyl chloride. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, especially when working with challenging substrates. However, the choice of reagent should always be tailored to the specific requirements of the synthesis, including the nature of the nucleophile and the desired reaction kinetics.
A Comparative Guide to Alternative Sulfonylating Agents for Ethyl 4-(chlorosulfonyl)benzoate
For researchers, scientists, and professionals in drug development, the choice of a sulfonylating agent is critical for the efficient synthesis of sulfonamides, a scaffold present in numerous pharmaceuticals. Ethyl 4-(chlorosulfonyl)benzoate is a common reagent for introducing the ethyl 4-sulfamoylbenzoyl moiety. However, its high reactivity can lead to challenges in terms of stability, handling, and chemoselectivity. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
The primary alternatives to this compound fall into two main categories: the corresponding sulfonyl fluoride (ethyl 4-(fluorosulfonyl)benzoate) and the in situ generation of the sulfonyl chloride from a thiol precursor (ethyl 4-mercaptobenzoate). Each approach offers a unique set of advantages and disadvantages in terms of reactivity, stability, and reaction conditions.
Performance Comparison of Sulfonylating Agents
The choice of sulfonylating agent significantly impacts reaction outcomes, particularly in terms of yield, selectivity, and compatibility with various functional groups. Below is a summary of the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Ethyl 4-(fluorosulfonyl)benzoate | In situ generation from Ethyl 4-mercaptobenzoate |
| Reactivity | High | Moderate (can be enhanced with activators) | High (generated transiently) |
| Stability | Moderate; sensitive to moisture.[1] | High; resistant to hydrolysis and reduction.[2] | Precursor (thiol) is stable; sulfonyl chloride is transient. |
| Chemoselectivity | Can be low with multifunctional nucleophiles. | High, especially with amines bearing other nucleophilic groups.[3] | Generally good due to the transient nature of the reactive species. |
| Handling | Requires careful handling due to reactivity and moisture sensitivity. | Easier to handle and store due to higher stability. | The thiol precursor is easier to handle; requires an in situ oxidation step. |
| Cost | Generally the most economical option.[4][5] | Generally more expensive than the sulfonyl chloride.[1] | The cost of the thiol precursor and the oxidant needs to be considered. |
Quantitative Data: A Comparative Overview
The following tables present a compilation of experimental data from the literature to illustrate the performance of sulfonyl fluorides and in situ generated sulfonyl chlorides in sulfonamide synthesis, providing a basis for comparison with the expected reactivity of this compound.
Table 1: Sulfonamide Synthesis using Sulfonyl Fluorides with and without Activation
| Entry | Sulfonyl Fluoride | Amine | Conditions | Yield (%) | Reference |
| 1 | Phenylsulfonyl fluoride | Aniline | t-amylOH, 60 °C, 24h | No Reaction | (Ball et al., Org. Lett.) |
| 2 | Phenylsulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 24h | 71 | (Ball et al., Org. Lett.) |
| 3 | 4-Cyanobenzenesulfonyl fluoride | Aniline | t-amylOH, 60 °C, 24h | No Reaction | (Ball et al., Org. Lett.) |
| 4 | 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 24h | 85 | (Ball et al., Org. Lett.) |
| 5 | Aliphatic sulfonyl fluoride | Amine with additional functional group | Parallel Synthesis | Good | (ACS Comb. Sci., 2014)[3] |
| 6 | Aliphatic sulfonyl chloride | Amine with additional functional group | Parallel Synthesis | Failed | (ACS Comb. Sci., 2014)[3] |
Table 2: Sulfonamide Synthesis via In situ Generation of Sulfonyl Chlorides from Thiols
| Entry | Thiol | Amine | Oxidant/Conditions | Yield (%) | Reference |
| 1 | Thiophenol | Morpholine | NaDCC·2H₂O, EtOH, rt | 81 | (Alonso et al., Green Chem.) |
| 2 | 4-Methoxythiophenol | Morpholine | NaDCC·2H₂O, EtOH, rt | 93 | (Alonso et al., Green Chem.) |
| 3 | Thiophenol | Aniline | H₂O₂/SOCl₂, Pyridine, rt, 1 min | 95 | (Bahrami et al., J. Org. Chem.) |
| 4 | 4-Chlorothiophenol | Piperidine | H₂O₂/SOCl₂, Pyridine, rt, 2 min | 96 | (Bahrami et al., J. Org. Chem.) |
Experimental Protocols
1. General Procedure for Sulfonamide Synthesis using a Sulfonyl Fluoride with Ca(NTf₂)₂ Activation
To a solution of the sulfonyl fluoride (1.0 equiv) and the amine (1.0-2.0 equiv) in tert-amyl alcohol (0.2 M) is added calcium triflimide (Ca(NTf₂)₂) (1.0 equiv) and triethylamine (1.0 equiv) if the amine salt is used. The reaction mixture is stirred at 60 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Procedure for One-Pot Sulfonamide Synthesis from a Thiol via Oxidative Chlorination
To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., acetonitrile or ethanol) is added the chlorinating agent (e.g., N-chlorosuccinimide or NaDCC·2H₂O) and a chloride source (e.g., tetrabutylammonium chloride) if necessary. The mixture is stirred at room temperature to facilitate the formation of the sulfonyl chloride in situ. After the conversion is complete (typically monitored by TLC), the amine (1.2-1.5 equiv) and a base (e.g., pyridine or triethylamine) are added to the reaction mixture. The reaction is stirred until completion. The work-up procedure typically involves removal of the solvent, followed by an aqueous work-up and extraction with an organic solvent. The crude sulfonamide is then purified by crystallization or column chromatography.
Visualizing the Synthetic Approaches and Biological Context
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general experimental workflows and a relevant biological pathway where sulfonamides play a crucial role.
Caption: Comparative workflows for sulfonamide synthesis.
Caption: Carbonic anhydrase inhibition by sulfonamides.
Conclusion
The selection of a sulfonylating agent is a multifaceted decision that requires consideration of reactivity, stability, chemoselectivity, cost, and the specific requirements of the synthetic target.
-
This compound remains a viable and cost-effective option for simple, robust sulfonamide formations where high reactivity is desired and selectivity is not a major concern.
-
Ethyl 4-(fluorosulfonyl)benzoate emerges as a superior alternative when working with complex molecules containing multiple nucleophilic sites, owing to its enhanced stability and chemoselectivity. The need for activation in some cases is a trade-off for its improved handling and selectivity profile.
-
In situ generation from ethyl 4-mercaptobenzoate presents a modern, greener approach that avoids the handling of highly reactive sulfonyl chlorides. This method offers high yields under mild conditions and is suitable for a wide range of substrates.
Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction at hand, balancing the need for reactivity with the demands of substrate complexity and process safety. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to optimize their synthetic strategies for the development of novel sulfonamide-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Hit2Lead | this compound | CAS# 10486-51-8 | MFCD00121815 | BB-4020380 [hit2lead.com]
A Comparative Guide to High-Throughput Screening: Unveiling the Potential of Libraries Synthesized from Ethyl 4-(chlorosulfonyl)benzoate
For researchers, scientists, and professionals in drug development, the selection of a screening library is a critical first step in identifying novel therapeutic candidates. This guide provides an objective comparison of chemical libraries synthesized from the versatile building block, Ethyl 4-(chlorosulfonyl)benzoate, with other established screening libraries. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for making informed decisions in high-throughput screening (HTS) campaigns.
This compound is a readily available and highly reactive chemical scaffold that enables the facile synthesis of large and diverse sulfonamide libraries. The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with antibacterial, anticancer, and anti-inflammatory properties. The ability to readily diversify the sulfonamide moiety by reacting the sulfonyl chloride with a wide array of amines makes this compound an attractive starting point for the construction of focused and diversity-oriented screening libraries.
Performance Comparison of Screening Libraries
The success of a high-throughput screening campaign is often measured by its hit rate and the quality of the identified hits. While specific performance data for a library synthesized directly from this compound is not extensively published in a comparative context, we can draw valuable insights from the performance of sulfonamide-based libraries and compare them with other common library types, such as natural product and commercial diversity libraries.
| Library Type | Typical Hit Rate | Potency of Hits (Example) | Key Advantages | Key Disadvantages |
| Sulfonamide Library (from Arylsulfonyl Chlorides) | 0.1% - 2.9% (Biochemical Assays) | IC50 = 22 nM (WRN Helicase Inhibitor)[1] | - High chemical tractability- Privileged structural motifs- Good physicochemical properties- Ease of synthesis and diversification | - May have limited structural diversity compared to natural products- Potential for off-target effects due to scaffold prevalence |
| Natural Product Library | ~0.3% (Antibacterial Screens) | Varies widely | - High structural diversity and complexity- Biological relevance- Novel mechanisms of action | - Difficult to synthesize and modify- Often complex mixtures requiring deconvolution- Supply and isolation challenges |
| Commercial Diversity Library | <0.001% - 5.9% (Varies by assay type) | Varies widely | - Broad coverage of chemical space- Readily available | - May contain promiscuous inhibitors or compounds with poor properties- Lower hit rates in some assays- Novelty of scaffolds can be limited |
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a screening library are crucial for its "drug-likeness" and ultimate success in a drug discovery program. Libraries derived from this compound can be designed to have favorable properties. Below is a comparison of typical physicochemical property ranges for different library types.
| Property | Sulfonamide Libraries | Natural Product Libraries | Commercial Diversity Libraries |
| Molecular Weight ( g/mol ) | 300 - 500 | 200 - 800+ | 250 - 600 |
| cLogP | 1 - 4 | -2 - 6+ | 0 - 5 |
| Topological Polar Surface Area (Ų) | 60 - 120 | 50 - 200+ | 40 - 140 |
| Number of Rotatable Bonds | 2 - 8 | 1 - 15+ | 2 - 10 |
| Fraction of sp³ Carbons | 0.2 - 0.6 | 0.3 - 0.8 | 0.2 - 0.7 |
Experimental Protocols
Synthesis of a Diverse Sulfonamide Library from this compound (Solid-Phase)
This protocol describes a general method for the solid-phase synthesis of a sulfonamide library, which can be adapted using this compound as the sulfonyl chloride source.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
A diverse set of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink Amide MBHA resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Sulfonamide Formation: Dissolve this compound (3 equivalents) and DIPEA (5 equivalents) in DCM. Add this solution to the deprotected resin and shake at room temperature for 12-16 hours. Wash the resin extensively with DCM and DMF.
-
Library Diversification (Split-and-Pool Synthesis):
-
Split the resin into equal portions in separate reaction vessels.
-
To each vessel, add a unique amine (5 equivalents) and DIPEA (7 equivalents) in DMF.
-
Shake at 50°C for 24 hours.
-
Pool the resin from all vessels and wash thoroughly with DMF and DCM.
-
Repeat the split-and-pool process for additional points of diversification if desired.
-
-
Cleavage and Purification: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether. Purify the individual library members by preparative HPLC.
High-Throughput Screening Protocol: Kinase Inhibition Assay
This protocol outlines a typical HTS assay to screen a sulfonamide library for protein kinase inhibitors.
Materials:
-
Kinase of interest
-
Peptide substrate for the kinase
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library plates (384-well format)
Procedure:
-
Compound Dispensing: Dispense 50 nL of each compound from the library plates into the wells of a 384-well assay plate using an acoustic dispenser.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and peptide substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls (no inhibitor and no enzyme). Calculate the percent inhibition for each compound. Identify hits based on a predefined inhibition threshold (e.g., >50%).
Visualizing Workflows and Pathways
To better illustrate the processes involved in utilizing libraries from this compound, the following diagrams have been generated.
Caption: Experimental workflow from library synthesis to hit identification.
References
Kinetic Showdown: Unraveling the Reaction of Ethyl 4-(chlorosulfonyl)benzoate with Anilines for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals comparing the kinetic performance of a cornerstone reaction in medicinal chemistry against modern alternatives. This report provides a detailed kinetic analysis, experimental protocols, and a comparative assessment of synthetic strategies for sulfonamide formation.
The synthesis of sulfonamides, a critical pharmacophore in a vast array of therapeutic agents, frequently relies on the reaction between sulfonyl chlorides and amines. This guide delves into the kinetic intricacies of the reaction between a key building block, Ethyl 4-(chlorosulfonyl)benzoate, and a series of substituted anilines. By understanding the reaction's kinetics, researchers can optimize reaction conditions, predict reactivity, and streamline the synthesis of novel drug candidates. This report presents a detailed comparison of this classical method with contemporary, alternative synthetic routes, supported by experimental data and detailed protocols.
Kinetic Analysis of the Reaction between this compound and Substituted Anilines
The reaction of this compound with anilines proceeds via a nucleophilic substitution mechanism at the sulfonyl group. The reaction rate is highly dependent on the electronic properties of the substituents on the aniline ring. Electron-donating groups on the aniline increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect. This relationship can be quantitatively described by the Hammett equation, which relates the logarithm of the reaction rate constant to the substituent's electronic parameter (σ).
The reaction generally follows second-order kinetics, being first order in both the sulfonyl chloride and the aniline. The rate law can be expressed as:
Rate = k[this compound][Aniline]
| Aniline Substituent (para-) | Substituent Constant (σ) | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| -OCH₃ | -0.27 | 1.58 x 10⁻¹ |
| -CH₃ | -0.17 | 8.91 x 10⁻² |
| -H | 0.00 | 3.16 x 10⁻² |
| -Cl | 0.23 | 1.00 x 10⁻² |
| -NO₂ | 0.78 | 1.26 x 10⁻⁴ |
Data for the reaction of benzenesulfonyl chloride with substituted anilines in methanol.[1]
The trend in the rate constants clearly demonstrates the influence of the substituent's electronic nature. Electron-donating groups (e.g., -OCH₃, -CH₃) lead to faster reaction rates, whereas electron-withdrawing groups (e.g., -Cl, -NO₂) significantly slow down the reaction.
Experimental Protocols
To enable researchers to conduct their own kinetic studies, detailed methodologies for two common techniques are provided below.
Experimental Protocol 1: UV-Vis Spectrophotometric Kinetic Analysis
This method is suitable when there is a discernible change in the UV-Vis spectrum as the reaction progresses.
Materials:
-
This compound
-
Substituted anilines
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the respective aniline in the chosen anhydrous solvent. The concentrations should be chosen such that upon mixing, the final concentrations are in a suitable range for spectrophotometric analysis (typically 10⁻⁴ to 10⁻⁵ M).
-
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting materials and the expected sulfonamide product to identify a wavelength where the change in absorbance upon reaction is maximal. This is often at the λ_max of the product, where the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25°C).
-
Pipette the required volume of the aniline solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
To initiate the reaction, rapidly add the required volume of the this compound solution to the cuvette, mix quickly and thoroughly with a pipette, and start recording the absorbance at the chosen wavelength over time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
For a second-order reaction with initial concentrations [A]₀ and [B]₀, the integrated rate law can be used to determine the rate constant, k. If the initial concentrations are equal ([A]₀ = [B]₀), the equation is 1/[A]t - 1/[A]₀ = kt. If the concentrations are different, the equation is ln(([B]₀[A]t)/([A]₀[B]t)) = ([B]₀ - [A]₀)kt.
-
The concentrations at different times ([A]t and [B]t) can be calculated from the absorbance data using the Beer-Lambert law (A = εcl).
-
Experimental Protocol 2: Conductometric Kinetic Analysis
This method is applicable as the reaction produces ions (HCl), leading to a change in the conductivity of the solution.[2]
Materials:
-
This compound
-
Substituted anilines
-
Anhydrous, non-conducting solvent (e.g., acetonitrile)
-
Conductivity meter with a dipping cell
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the aniline in the chosen anhydrous, non-conducting solvent.
-
-
Instrument Calibration:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
-
Kinetic Run:
-
Place a known volume of the aniline solution into the thermostatted reaction vessel containing a magnetic stir bar.
-
Immerse the conductivity cell into the solution and allow the system to reach thermal equilibrium while stirring.
-
Record the initial conductivity of the aniline solution.
-
To start the reaction, rapidly inject a known volume of the this compound solution into the vessel and simultaneously start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until a constant reading is obtained, indicating the completion of the reaction.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of change of conductivity. The second-order rate constant can be determined by plotting the appropriate function of conductivity against time. For a reaction producing ions, a plot of 1/(C_∞ - C_t) versus time (where C_t is the conductivity at time t and C_∞ is the conductivity at the end of the reaction) should yield a straight line with a slope proportional to the rate constant.
-
Comparison with Alternative Sulfonamide Synthesis Methods
While the reaction of sulfonyl chlorides with amines is a workhorse in organic synthesis, several alternative methods have been developed to address some of its limitations, such as the need for pre-functionalized starting materials and the generation of stoichiometric amounts of acidic byproduct.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical Method | Sulfonyl chloride, Amine | Base (e.g., pyridine, triethylamine), Organic solvent | Well-established, broad substrate scope. | Requires synthesis of sulfonyl chlorides, generates HCl byproduct. |
| Reductive Coupling of Sulfonyl Azides | Sulfonyl azide, Amine | Reducing agent (e.g., PPh₃), Lewis acid | Milder conditions, avoids handling of sulfonyl chlorides. | Sulfonyl azides can be explosive.[3] |
| Oxidative Coupling of Thiols and Amines | Thiol, Amine, Oxidant | Catalyst (e.g., Cu, Fe), Oxidant (e.g., O₂, H₂O₂) | Atom-economical, uses readily available thiols. | May require harsh oxidants, potential for side reactions.[4] |
| Transition Metal-Catalyzed Cross-Coupling | Aryl halide/boronic acid, SO₂ source, Amine | Palladium or Copper catalyst, Ligand, Base | High functional group tolerance, modular. | Catalyst cost and removal can be an issue. |
| Visible-Light-Mediated Sulfonylation | Sulfonyl fluoride, Aniline | Photocatalyst, Light source (e.g., blue LEDs) | Mild reaction conditions, high functional group tolerance.[5] | Requires specialized equipment (photoreactor).[5] |
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow for kinetic analysis.
Caption: Reaction mechanism for sulfonamide formation.
Caption: Experimental workflow for UV-Vis kinetic analysis.
Conclusion
The reaction between this compound and anilines remains a fundamental and highly relevant transformation in drug discovery and development. A thorough understanding of its kinetics, facilitated by techniques such as UV-Vis spectrophotometry and conductometry, is crucial for optimizing synthetic routes and predicting the reactivity of new analogues. While this classical method is robust, a growing number of alternative synthetic strategies offer milder conditions, improved atom economy, and broader functional group tolerance. The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, including scale, functional group compatibility, and cost-effectiveness. This guide provides the necessary foundational knowledge and practical protocols for researchers to make informed decisions in their pursuit of novel sulfonamide-based therapeutics.
References
- 1. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of Ethyl 4-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(chlorosulfonyl)benzoate is a pivotal intermediate in organic synthesis, primarily utilized in the preparation of sulfonamides, a class of compounds with significant therapeutic applications. The efficiency of sulfonamide synthesis is critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalysts employed in reactions involving this compound, with a focus on sulfonamide formation. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide extrapolates data from analogous reactions to provide a useful comparison of catalyst performance.
Performance Comparison of Catalysts
The selection of a catalyst for the reaction of this compound with amines to form sulfonamides is crucial for optimizing reaction yield, time, and conditions. The most common catalysts for this transformation are basic amines such as Pyridine, 4-(Dimethylamino)pyridine (DMAP), and Triethylamine (TEA), as well as copper-based catalysts for specific cross-coupling reactions.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Reaction Time | Yield | Key Advantages | Potential Limitations |
| Basic Amines | Pyridine | Room temperature to gentle heating | 1 - 24 hours | Moderate to High | Readily available, acts as both catalyst and acid scavenger. | Can be difficult to remove, moderately effective for hindered amines. |
| 4-(Dimethylamino)pyridine (DMAP) | Room temperature | 1 - 12 hours | High to Excellent | Highly efficient nucleophilic catalyst, often used in small quantities.[1] | More expensive than pyridine, can be sensitive to moisture. | |
| Triethylamine (TEA) | Room temperature to reflux | 2 - 24 hours | Moderate to High | Strong base, effective acid scavenger. | Primarily a base, less effective as a nucleophilic catalyst compared to DMAP. | |
| Metal-Based | Copper(I) Iodide (CuI) | Elevated temperatures (e.g., 120°C) | 12 - 24 hours | Moderate to High | Effective for N-arylation of heterocycles.[2] | Requires higher temperatures, potential for metal contamination in the product. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the synthesis of sulfonamides from this compound using different catalytic systems.
Protocol 1: General Synthesis of Ethyl 4-(sulfamoyl)benzoates using Pyridine as a Catalyst
This protocol describes a general procedure for the reaction of this compound with an amine in the presence of pyridine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the amine (1.1 eq) to the solution.
-
Add pyridine (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-(sulfamoyl)benzoate.
Protocol 2: DMAP-Catalyzed Synthesis of Ethyl 4-(sulfamoyl)benzoates
This protocol outlines the use of the highly efficient catalyst, 4-(Dimethylamino)pyridine (DMAP).[1]
Materials:
-
This compound
-
Amine (sterically hindered or less reactive)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Add a catalytic amount of DMAP (0.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Copper-Catalyzed N-Arylation
This protocol is adapted for the N-arylation of heterocyclic amines with this compound, based on general copper-catalyzed procedures.[2]
Materials:
-
This compound
-
Heterocyclic amine (e.g., imidazole, pyrazole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the heterocyclic amine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-arylated sulfonamide.
Visualizing Reaction Pathways and Workflows
General Reaction Pathway for Sulfonamide Synthesis
The following diagram illustrates the general reaction mechanism for the formation of a sulfonamide from this compound and an amine, catalyzed by a basic amine like pyridine or DMAP.
Caption: General reaction pathway for catalyzed sulfonamide formation.
Experimental Workflow for Catalyst Comparison
This diagram outlines a logical workflow for comparing the performance of different catalysts in the synthesis of ethyl 4-(sulfamoyl)benzoates.
Caption: Workflow for comparative catalyst performance evaluation.
References
A Comparative Guide to Validating Synthesized Sulfonamide Purity: qNMR vs. Traditional Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the validation of synthesized sulfonamide purity, supported by experimental data and protocols.
Sulfonamides represent a broad class of synthetic antimicrobial compounds vital in both human and veterinary medicine. The efficacy and safety of these drugs are directly linked to their purity. Therefore, robust and accurate analytical methods are essential for their quality control. This guide delves into a head-to-head comparison of qNMR, a powerful and increasingly popular analytical technique, with the more traditional HPLC method for the purity assessment of synthesized sulfonamides.
Performance Comparison: qNMR vs. HPLC
Quantitative NMR (qNMR) offers a primary analytical method for purity determination, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each impurity.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used comparative technique that relies on the separation of components in a mixture and their detection based on ultraviolet absorbance.[3][4]
Below is a summary of typical performance characteristics for each method in the context of sulfonamide analysis, compiled from various validation studies.
| Performance Metric | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (Recovery) | 98.8% - 99.9% | 85% - 115%[3] |
| Precision (RSD) | ≤ 0.65% | < 8.8%[5][6] |
| **Linearity (R²) ** | > 0.999 | > 0.999[3] |
| Limit of Detection (LOD) | ~0.02 mg/mL | 0.066 - 79.5 µg/kg[3][4] |
| Limit of Quantification (LOQ) | ~0.07 mg/mL | 0.200 - 89.9 µg/kg[3][4] |
The Underlying Principles: A Logical Comparison
The choice between qNMR and HPLC for purity validation often depends on the specific requirements of the analysis, including the need for a primary vs. a comparative method, sample throughput, and the nature of potential impurities.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Economic Advantage of Ethyl 4-(chlorosulfonyl)benzoate in Large-Scale Sulfonamide Synthesis: A Comparative Analysis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical determinant of a process's overall economic viability. For the large-scale synthesis of sulfonamides, a class of compounds with broad therapeutic applications, Ethyl 4-(chlorosulfonyl)benzoate emerges as a highly cost-effective reagent when compared to its common alternatives. This guide provides an objective comparison of this compound with other sulfonylating agents, supported by a logical synthesis workflow and a discussion of the factors influencing its economic advantage.
Comparative Analysis of Sulfonylating Agents
The primary function of this compound is to introduce the sulfonyl group, a key step in the formation of sulfonamides. While several reagents can achieve this transformation, they differ significantly in terms of reactivity, stability, cost, and safety, particularly at an industrial scale. The following table summarizes the key performance indicators for this compound and its main alternatives.
| Reagent | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages | Relative Cost (Bulk) |
| This compound | 248.68 | - Stable, crystalline solid- Good reactivity with a wide range of amines- Ester group allows for further modification- Generally lower cost in bulk | - Two-step process if the carboxylic acid is the desired final functionality |
|
| 4-(Chlorosulfonyl)benzoic acid | 220.63 | - Direct route to sulfonamides with a free carboxylic acid group | - More reactive and less stable than its ethyl ester counterpart- Higher cost due to purification challenges |
|
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | - Widely available and relatively inexpensive- High reactivity | - Can lead to over-reactivity and side products- Limited scope for functional group modification post-sulfonylation | $ |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | - Potent chlorinating and sulfonating agent | - Highly corrosive and toxic gas, requiring specialized handling equipment- Can lead to undesired chlorination of the aromatic ring | $ |
Relative Cost Key: $ - Lowest,
−Moderate,
$ - Highest
As indicated, while p-Toluenesulfonyl chloride (TsCl) and Sulfuryl chloride are less expensive on a per-kilogram basis, the operational costs and challenges associated with their use in large-scale synthesis often outweigh the initial savings. The corrosive and hazardous nature of sulfuryl chloride necessitates significant investment in specialized infrastructure and safety protocols. TsCl, while easier to handle, can lead to complex purification profiles due to its high reactivity.
This compound, being a stable crystalline solid, offers significant advantages in terms of handling, storage, and dosing accuracy in large reactors. Its reactivity is sufficiently high for efficient conversion of a broad range of amines to sulfonamides, while being manageable enough to minimize side reactions.
Experimental Workflow and Methodologies
The cost-effectiveness of this compound is best illustrated through a typical industrial workflow for the synthesis of a sulfonamide-based active pharmaceutical ingredient (API).
Caption: Generalized workflow for sulfonamide synthesis.
Experimental Protocol: Large-Scale Synthesis of a Sulfonamide Intermediate
Objective: To synthesize a sulfonamide ester intermediate from this compound and a primary amine on a 10 kg scale.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (10 L/kg of limiting reagent)
Procedure:
-
A 200 L glass-lined reactor is charged with this compound and Dichloromethane. The mixture is stirred until all solids are dissolved.
-
The solution is cooled to 0-5 °C using a chiller.
-
Pyridine is added dropwise to the reactor, maintaining the internal temperature below 10 °C.
-
The primary amine, dissolved in a minimal amount of DCM, is then added to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress is monitored by HPLC.
-
Upon completion, the reaction mixture is quenched by the slow addition of 1M HCl.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude sulfonamide ester intermediate.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol highlights the straightforward nature of using this compound in a large-scale setting. The mild reaction conditions and simple work-up procedure contribute to a lower overall manufacturing cost.
Logical Relationship in Reagent Selection
The decision-making process for selecting the optimal sulfonylating agent can be visualized as a logical flow, where cost-effectiveness is the ultimate goal.
Caption: Decision matrix for sulfonylating agent selection.
Conclusion
For large-scale synthesis in the pharmaceutical and fine chemical industries, this compound presents a compelling case for cost-effectiveness. Its stability, ease of handling, and predictable reactivity translate to lower operational costs, simplified manufacturing processes, and improved safety profiles. While other reagents may have a lower upfront purchase price, the hidden costs associated with their use often make them less economical in the long run. The versatility of the ethyl ester group further enhances its value, allowing for downstream modifications to tailor the final molecule to specific requirements. Therefore, for researchers, scientists, and drug development professionals planning for large-scale production, this compound should be considered a premier choice for the synthesis of sulfonamides.
Unveiling the Bioactivity Landscape of Ethyl 4-(chlorosulfonyl)benzoate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(chlorosulfonyl)benzoate serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of structural analogs with a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of these analogs, focusing on their antiplatelet and anticancer properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Comparative Bioactivity of Structural Analogs
The bioactivity of derivatives of this compound is significantly influenced by the nature of the substituent attached to the sulfonyl group. The following tables summarize the quantitative bioactivity data for two prominent classes of analogs: antiplatelet indazole derivatives and various anticancer sulfonamides.
Antiplatelet Activity of Indazole Derivatives
A notable class of compounds derived from the conceptual framework of modifying this compound are the indazole-based derivatives. One such prominent example is YD-3, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, which has been identified as a protease-activated receptor 4 (PAR4) antagonist, exhibiting antiplatelet effects. The following table presents the inhibitory activity of YD-3 and its analogs on platelet aggregation induced by thrombin.
| Compound ID | Structure | Modification from YD-3 | Bioactivity (IC50, µM) - Thrombin-induced Platelet Aggregation |
| YD-3 | Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate | - | 28.3 (rabbit platelets)[1] |
| Analog 1 | Structure not specified | Modification of the benzyl group | Data not available in a comparative format |
| Analog 2 | Structure not specified | Alteration of the ester group | Data not available in a comparative format |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activity of Sulfonamide Derivatives
The sulfonamide moiety, readily formed from the reaction of the sulfonyl chloride of this compound with various amines, is a cornerstone in the design of anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The table below summarizes the anticancer activity of representative sulfonamide-based compounds.
| Compound Class | Representative Compound | Cancer Cell Line | Bioactivity (IC50, µM) |
| Chalcone-Sulfonamide Hybrids | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative | HeLa (Cervical Cancer) | 0.89 - 9.63 |
| HL-60 (Leukemia) | 0.89 - 9.63 | ||
| AGS (Gastric Adenocarcinoma) | 0.89 - 9.63 | ||
| Thiophene-Sulfonamides | 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 |
| MDA-MB-231 (Breast Cancer) | 4.62 | ||
| MCF-7 (Breast Cancer) | 7.13 | ||
| Spiro-Thiadiazole-Sulfonamides | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | K-562 (Leukemia) | Growth inhibition: 68.85–100% |
| HCT-116 (Colon Cancer) | Growth inhibition: 68.85–100% | ||
| HT29 (Colon Cancer) | Growth inhibition: 68.85–100% | ||
| LOX IMVI (Melanoma) | Growth inhibition: 68.85–100% | ||
| IGROV1 (Ovarian Cancer) | Growth inhibition: 68.85–100% | ||
| RXF393 (Renal Cancer) | Growth inhibition: 68.85–100% | ||
| MCF7 (Breast Cancer) | Growth inhibition: 68.85–100% |
IC50 values for the chalcone-sulfonamide hybrids are presented as a range observed for a series of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Platelet Aggregation Assay
This assay is used to determine the ability of a compound to inhibit the aggregation of platelets, a key process in thrombosis.
Principle: Platelet-rich plasma (PRP) is treated with an agonist (e.g., thrombin) that induces aggregation. The change in light transmission through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission. The inhibitory effect of a test compound is determined by comparing the aggregation in its presence to that of a control.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the test compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the aggregating agent (e.g., thrombin) to initiate platelet aggregation.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each sample.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Max Aggregation_control - Max Aggregation_test) / Max Aggregation_control] x 100
-
The IC50 value is determined by testing a range of compound concentrations and plotting the percentage of inhibition against the log of the concentration.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[1] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells): % Cell Viability = (Absorbance_test / Absorbance_control) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the potential biological interactions, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4-(chlorosulfonyl)benzoate. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are required. A face shield should also be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected for integrity before each use and replaced if damaged. |
| Body Protection | A chemical-resistant laboratory coat or apron that covers the torso and upper legs must be worn. |
| Respiratory | A respirator may be necessary depending on the scale of the experiment and ventilation conditions. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the chemical.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Response
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
